(2S)-2-(4-fluorophenyl)piperidine
説明
Structure
3D Structure
特性
IUPAC Name |
(2S)-2-(4-fluorophenyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN/c12-10-6-4-9(5-7-10)11-3-1-2-8-13-11/h4-7,11,13H,1-3,8H2/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAQQDIGGISSSQO-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN[C@@H](C1)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427419 | |
| Record name | (S)-2-(4-Fluoro-phenyl)-piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187468-21-8 | |
| Record name | (S)-2-(4-Fluoro-phenyl)-piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Whitepaper: Pharmacological Mechanisms and Target Engagement of (2S)-2-(4-Fluorophenyl)piperidine Derivatives
Executive Summary
The development of subtype-selective N-methyl-D-aspartate (NMDA) receptor antagonists remains a critical frontier in neuropsychiatric drug discovery. Among emerging pharmacophores, the (2S)-2-(4-fluorophenyl)piperidine scaffold has demonstrated profound utility as a highly selective negative allosteric modulator (NAM) of the GluN2B (NR2B) subunit[1][2]. This technical guide provides an in-depth mechanistic analysis of this chemical class, detailing its structural pharmacology, downstream signaling modulation, and the self-validating experimental protocols required to characterize its activity in preclinical models.
Structural Pharmacology & Target Engagement
The core scaffold, (2S)-2-(4-fluorophenyl)piperidine, is a chiral building block that provides optimal spatial geometry for binding to the amino-terminal domain (ATD) of the GluN2B subunit[1].
Causality in Chemical Design:
-
Stereochemistry ((2S) configuration): The stereocenter at the 2-position of the piperidine ring dictates the vector of the fluorophenyl group. The (2S) enantiomer specifically aligns with the hydrophobic pocket at the interface of the GluN1/GluN2B ATD heterodimer, mimicking the binding pose of classical phenylethanolamines (e.g., ifenprodil).
-
Fluorine Substitution: The para-fluoro substitution on the phenyl ring enhances metabolic stability against CYP450-mediated oxidation and increases lipophilicity for blood-brain barrier (BBB) penetration. Furthermore, advanced derivatives such as 3,3-difluoro-2-(4-fluorophenyl)piperidine utilize a gem-difluoro group to lock the piperidine ring into a thermodynamically stable chair conformation, thereby reducing the entropic penalty upon receptor binding[2].
Mechanism of Action: NR2B Allosteric Antagonism
Unlike pan-NMDA receptor pore blockers (e.g., ketamine or MK-801), which occlude the ion channel and often induce psychotomimetic side effects, (2S)-2-(4-fluorophenyl)piperidine derivatives act as NAMs[2].
By binding to the ATD, these compounds increase the receptor's sensitivity to ambient protons (shifting the pKa of the proton sensor). At physiological pH (7.4), this stabilizes the receptor in a closed conformation, effectively reducing the probability of channel opening even in the presence of glutamate and glycine. This mechanism selectively dampens hyperactive glutamatergic signaling while preserving basal synaptic transmission, which is critical for learning and memory processes[2]. Because of this refined modulation, these heterocyclic compounds show significant promise in treating broader central nervous system diseases, including neurodegenerative and metabolic disorders[3].
Pathway Visualization
Glutamatergic signaling modulation via NR2B allosteric antagonism by piperidine derivatives.
Quantitative Pharmacological Profile
To contextualize the potency of this class, the following table summarizes the binding metrics of key NR2B modulators.
Table 1: Pharmacological Profile of NR2B Antagonists
| Compound Class / Reference | Target Subtype | Primary Mechanism | Representative IC50 / Ki | Clinical / Research Utility |
| 3,3-Difluoro-2-(4-fluorophenyl)piperidine | GluN2B (NR2B) | Negative Allosteric Modulator (ATD) | < 50 nM (Est.) | Neuropsychiatric drug development[2] |
| Ifenprodil (Reference) | GluN2B (NR2B) | Negative Allosteric Modulator (ATD) | ~15 nM | Prototypical research tool |
| Ro 25-6981 (Reference) | GluN2B (NR2B) | Negative Allosteric Modulator (ATD) | ~9 nM | Highly selective in vitro probe |
| Ketamine (Outgroup) | Pan-NMDA | Uncompetitive Pore Blocker | ~500 - 1000 nM | Rapid-acting antidepressant |
Experimental Methodologies & Self-Validating Protocols
To rigorously validate the mechanism of action of novel (2S)-2-(4-fluorophenyl)piperidine derivatives, a two-tiered experimental approach is required. These protocols are designed to be self-validating, ensuring that both binding affinity and functional selectivity are independently confirmed.
Protocol A: Radioligand Displacement Assay (Binding Validation)
Objective: To confirm that the derivative binds specifically to the NR2B ATD rather than the ion pore. Causality: Using [3H]ifenprodil specifically isolates the ATD binding site. If the compound displaces [3H]ifenprodil but fails to displace [3H]MK-801 (a pore blocker), it confirms the allosteric mechanism rather than simple channel occlusion.
Step-by-Step Methodology:
-
Membrane Preparation: Isolate crude synaptosomal membranes from the forebrain of adult Sprague-Dawley rats (a region with high GluN2B expression). Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g.
-
Incubation: Resuspend the membrane pellet. Incubate 100 µg of membrane protein with 2 nM [3H]ifenprodil and varying concentrations of the (2S)-piperidine derivative (10 pM to 10 µM) in a final volume of 500 µL.
-
Equilibration: Incubate the mixture at 4°C for 120 minutes to reach steady-state equilibrium.
-
Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding).
-
Quantification: Wash filters three times with ice-cold buffer, transfer to scintillation vials, and measure retained radioactivity using a liquid scintillation counter. Calculate the IC50 using non-linear regression.
Protocol B: Whole-Cell Patch-Clamp Electrophysiology (Functional Validation)
Objective: To demonstrate functional, subtype-selective antagonism of NMDA-mediated excitatory postsynaptic currents (EPSCs). Causality: NR2B-containing receptors exhibit significantly slower decay kinetics than NR2A-containing receptors. A true NR2B-selective antagonist will not only reduce the peak amplitude of the NMDA EPSC but will selectively accelerate the overall decay time constant (τ) of the macroscopic current, proving functional subunit selectivity in a live neuronal circuit.
Step-by-Step Methodology:
-
Slice Preparation: Prepare 400 µm acute coronal hippocampal slices from wild-type mice. Recover slices in oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (ACSF) at 32°C for 1 hour.
-
Pharmacological Isolation: Transfer a slice to the recording chamber. Perfuse with Mg2+-free ACSF containing 10 µM NBQX (to block AMPA/kainate receptors) and 50 µM Picrotoxin (to block GABA_A receptors). This isolates the NMDA receptor-mediated EPSCs.
-
Recording Setup: Patch CA1 pyramidal neurons in whole-cell configuration using a Cs-methanesulfonate based internal solution (to block potassium currents). Hold the membrane potential at -70 mV.
-
Stimulation & Baseline: Place a concentric bipolar stimulating electrode in the Schaffer collateral pathway. Evoke EPSCs at 0.05 Hz and record a stable baseline for 10 minutes.
-
Compound Application: Bath-perfuse the (2S)-piperidine derivative (e.g., 1 µM) for 15 minutes.
-
Data Analysis: Measure the reduction in peak EPSC amplitude and fit the decay phase of the EPSC to a double-exponential function to quantify the selective loss of the slow (NR2B-mediated) component.
Workflow Visualization
Step-by-step electrophysiological workflow for validating NR2B-selective functional antagonism.
Conclusion
The (2S)-2-(4-fluorophenyl)piperidine class represents a sophisticated approach to NMDA receptor modulation. By leveraging precise stereochemistry and strategic fluorination, these derivatives achieve high-affinity, state-dependent allosteric inhibition of the GluN2B subunit[2]. As demonstrated through rigorous radioligand binding and electrophysiological protocols, their mechanism of action offers a self-validating pathway for developing next-generation therapeutics for neuropsychiatric and neurodegenerative disorders[2][3].
References
- Google Patents. "WO2019027054A1 - Heterocyclic compound".
Sources
pharmacokinetics of (2S)-2-(4-fluorophenyl)piperidine in vitro
An In-Depth Technical Guide to the In Vitro Pharmacokinetic Profiling of (2S)-2-(4-fluorophenyl)piperidine
Prepared by: Gemini, Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: This guide provides a comprehensive, technically detailed framework for the in vitro pharmacokinetic characterization of (2S)-2-(4-fluorophenyl)piperidine, a novel chemical entity incorporating a synthetically significant piperidine moiety.[1] The strategic application of a tiered series of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays is fundamental in early drug discovery to identify potential liabilities, guide compound optimization, and provide a mechanistic basis for subsequent in vivo evaluation.[2] We will explore the causality behind the selection of each assay, present detailed, field-proven protocols, and offer insights into the interpretation of the resulting data. This document is structured to serve as a practical guide for scientists tasked with building a robust pharmacokinetic profile, adhering to the highest standards of scientific integrity and aligning with regulatory expectations.[3][4]
Strategic Workflow for In Vitro Pharmacokinetic Profiling
The in vitro characterization of a new chemical entity (NCE) is not a monolithic task but a strategic, sequential process. Our approach begins with broad metabolic screening, followed by more specific investigations into drug interactions, distribution characteristics, and permeability. This tiered approach ensures that resources are focused on compounds with the most promising metabolic profiles before investing in more complex assays.
Caption: Tiered experimental workflow for in vitro PK profiling.
Metabolic Stability Assessment
Expertise & Experience: The primary objective of metabolic stability testing is to estimate the susceptibility of a compound to metabolic clearance, which is a key determinant of its in vivo half-life and oral bioavailability.[5] The liver is the principal site of drug metabolism.[6] We employ a two-tiered approach: an initial screen using liver microsomes to assess Phase I metabolism, followed by a more comprehensive evaluation in hepatocytes which incorporates both Phase I and Phase II metabolism as well as cellular uptake.[7][8]
Tier 1: Liver Microsomal Stability
Causality: Liver microsomes are subcellular fractions rich in cytochrome P450 (CYP) enzymes, the primary drivers of Phase I oxidative metabolism.[6] This assay is a rapid and cost-effective first-pass screen to identify compounds that are rapidly metabolized, often termed "metabolic liabilities".[9]
Caption: Workflow for the Liver Microsomal Stability Assay.
Experimental Protocol: Microsomal Stability
-
Reagent Preparation: Thaw pooled human liver microsomes on ice. Prepare a 1 µM working solution of (2S)-2-(4-fluorophenyl)piperidine in phosphate buffer (pH 7.4). Prepare the NADPH cofactor solution (1 mM).[6]
-
Reaction Initiation: Pre-warm the microsome suspension and test compound solution to 37°C. Initiate the metabolic reaction by adding the NADPH solution.[9]
-
Time-Course Incubation: Incubate the reaction mixture at 37°C with gentle shaking.
-
Sampling and Reaction Termination: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw an aliquot of the reaction mixture and immediately add it to a termination solution (e.g., cold acetonitrile) containing an analytical internal standard.[6]
-
Sample Processing: Centrifuge the terminated samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining concentration of the parent compound.[8]
Tier 2: Cryopreserved Hepatocyte Stability
Causality: While microsomes are excellent for assessing Phase I metabolism, they lack the complete enzymatic machinery of a whole cell. Cryopreserved hepatocytes contain both Phase I and Phase II enzymes (e.g., UGTs, SULTs) and active uptake transporters, providing a more physiologically relevant system for predicting hepatic clearance.[10][11] This assay is crucial for compounds that may be cleared by non-CYP pathways or whose metabolism is limited by cell permeability.[8]
Experimental Protocol: Hepatocyte Stability
-
Hepatocyte Preparation: Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath and dilute them in pre-warmed, supplemented Williams' Medium E to a final concentration of 0.5 x 10^6 viable cells/mL.[10]
-
Incubation Setup: Add the hepatocyte suspension to a multi-well plate. Pre-warm the plate for 5-10 minutes at 37°C on an orbital shaker.[10]
-
Reaction Initiation: Add a working solution of (2S)-2-(4-fluorophenyl)piperidine (final concentration 1 µM) to initiate the assay.
-
Time-Course Incubation: Incubate at 37°C with continuous shaking (e.g., 100 rpm).
-
Sampling and Termination: At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), collect aliquots and terminate the reaction with cold acetonitrile containing an internal standard.[8][10]
-
Sample Processing & Analysis: Process and analyze samples via LC-MS/MS as described for the microsomal assay.
Data Presentation & Interpretation
The primary outputs are the in vitro half-life (t½) and the intrinsic clearance (CLint). CLint represents the inherent ability of the liver to metabolize a drug.
Table 1: Metabolic Stability Data Summary
| Parameter | Liver Microsomes | Hepatocytes | Interpretation Guide |
|---|---|---|---|
| t½ (min) | Calculated Value | Calculated Value | > 30 min: Low Clearance10-30 min: Medium Clearance< 10 min: High Clearance |
| CLint (µL/min/mg protein or /10^6 cells) | Calculated Value | Calculated Value | Used for in vitro-in vivo extrapolation (IVIVE) |
Drug-Drug Interaction Potential: Cytochrome P450 Inhibition
Expertise & Experience: Assessing the potential for an NCE to inhibit major CYP enzymes is a critical regulatory requirement.[3][12] Such inhibition can lead to clinically significant drug-drug interactions (DDIs) by elevating the plasma concentrations of co-administered drugs. We utilize a high-throughput, fluorescence-based assay to rapidly screen for inhibition against the five most clinically relevant CYP isoforms: 1A2, 2C9, 2C19, 2D6, and 3A4.[13]
Causality: This assay uses specific "pro-fluorescent" substrates that are converted into highly fluorescent products by a single CYP isoform.[14] An inhibitor will compete with the substrate, leading to a decrease in the fluorescent signal, which is directly proportional to the degree of inhibition.[13] This method is chosen for its speed and suitability for screening multiple concentrations to determine an IC50 value.[15]
Experimental Protocol: Fluorometric CYP Inhibition
-
Reagent Preparation: Prepare a dilution series of (2S)-2-(4-fluorophenyl)piperidine (e.g., 0.1 to 100 µM). Prepare solutions of recombinant human CYP enzymes, their specific fluorogenic probe substrates, and an NADPH-generating system.[14]
-
Incubation Setup: In a 96-well microplate, add the CYP enzyme, buffer, and the test compound at each concentration. Pre-incubate at 37°C.[16]
-
Reaction Initiation: Add a mixture of the probe substrate and the NADPH-generating system to all wells to start the reaction.[14]
-
Fluorescence Monitoring: Incubate at 37°C for a predetermined time (e.g., 20 minutes). Stop the reaction by adding a stop solution (e.g., acetonitrile).[16]
-
Data Acquisition: Read the fluorescence intensity on a microplate reader at the appropriate excitation/emission wavelengths for the specific product.
-
Data Analysis: Calculate the percent inhibition at each concentration relative to a vehicle control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Table 2: CYP450 Inhibition Profile
| CYP Isoform | IC50 (µM) | Interpretation Guide |
|---|---|---|
| CYP1A2 | Calculated Value | > 10 µM: Low Risk1-10 µM: Moderate Risk< 1 µM: High Risk |
| CYP2C9 | Calculated Value | As above |
| CYP2C19 | Calculated Value | As above |
| CYP2D6 | Calculated Value | As above |
| CYP3A4 | Calculated Value | As above |
Plasma Protein Binding (PPB)
Expertise & Experience: The extent to which a drug binds to plasma proteins, such as albumin and α1-acid-glycoprotein, governs its distribution and clearance. Only the unbound (free) fraction of a drug is available to interact with its target and to be metabolized or excreted.[17][18] Therefore, determining the free fraction is essential for interpreting pharmacokinetic and pharmacodynamic data.
Causality: Equilibrium dialysis is the "gold standard" method for determining PPB.[19] The technique relies on a semi-permeable membrane that separates a plasma-containing chamber from a buffer chamber. The drug is added to the plasma side, and only the unbound drug is small enough to diffuse across the membrane into the buffer chamber. At equilibrium, the concentration of the drug in the buffer chamber is equal to the free drug concentration in the plasma chamber.[19][20]
Caption: Principle of the Equilibrium Dialysis Assay.
Experimental Protocol: Equilibrium Dialysis
-
Sample Preparation: Spike human plasma with (2S)-2-(4-fluorophenyl)piperidine to a final concentration of 1 µM.[21]
-
Device Loading: Add the plasma sample to the sample chamber (e.g., 300 µL) and an equal volume of dialysis buffer (PBS, pH 7.4) to the buffer chamber of a Rapid Equilibrium Dialysis (RED) device.[21]
-
Incubation: Seal the plate and incubate at 37°C on an orbital shaker for 4 to 6 hours to allow the system to reach equilibrium.[17][21]
-
Sampling: After incubation, carefully remove equal aliquots from both the plasma and buffer chambers.
-
Matrix Matching: To ensure accurate comparison during analysis, add blank buffer to the plasma aliquot and blank plasma to the buffer aliquot to match the matrix composition.
-
Analysis: Precipitate proteins with acetonitrile (containing an internal standard) and analyze the concentrations in both samples by LC-MS/MS.
Data Presentation & Interpretation
Table 3: Plasma Protein Binding Data
| Parameter | Result | Interpretation Guide |
|---|---|---|
| Concentration in Buffer (Cf) | Measured Value | Represents unbound drug concentration |
| Concentration in Plasma (Ct) | Measured Value | Represents total drug concentration |
| Fraction Unbound (fu) | Calculated: Cf / Ct | < 0.01 (1%): Very Highly Bound0.01 - 0.1 (1-10%): Highly Bound> 0.1 (>10%): Moderately to Lowly Bound |
| % Bound | Calculated: (1 - fu) * 100 | |
Permeability and Efflux Liability
Expertise & Experience: A drug intended for oral administration must be able to permeate the intestinal epithelium to reach systemic circulation.[22] We model this barrier using Caco-2 cells, a human colon adenocarcinoma cell line that, when cultured, differentiates to form a polarized monolayer with tight junctions and transporters representative of the small intestine.[23][24] This assay helps predict oral absorption and can identify if the compound is a substrate of efflux transporters like P-glycoprotein (P-gp), which actively pump drugs back into the intestinal lumen, reducing bioavailability.[22]
Causality: By measuring the transport of the compound from the apical (A) to the basolateral (B) side and vice-versa (B to A), we can determine an apparent permeability coefficient (Papp) and an efflux ratio. A significantly higher B-to-A transport compared to A-to-B transport (Efflux Ratio > 2) is indicative of active efflux.[22][25] To confirm the involvement of P-gp specifically, a follow-up assay with MDR1-MDCK cells, which are engineered to overexpress human P-gp (encoded by the MDR1 gene), is the industry standard.[26][27]
Caption: Bidirectional Caco-2 Permeability Assay Design.
Experimental Protocol: Caco-2 / MDR1-MDCK Permeability
-
Cell Culture: Seed Caco-2 or MDR1-MDCK cells onto permeable Transwell™ inserts and culture for ~21 days (Caco-2) or 4-5 days (MDCK) to form a confluent, polarized monolayer.[24][26]
-
Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). Only use monolayers with acceptable TEER values.[28]
-
Transport Study (A to B): Add the test compound (e.g., 10 µM) in transport buffer to the apical (donor) chamber. Add fresh buffer to the basolateral (receiver) chamber.
-
Transport Study (B to A): In a separate set of wells, add the test compound to the basolateral (donor) chamber and fresh buffer to the apical (receiver) chamber.[22]
-
Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[22]
-
Sampling and Analysis: At the end of the incubation, take samples from the receiver chambers (and donor chambers for recovery calculation). Analyze all samples by LC-MS/MS.
-
Post-Assay Integrity Check: To confirm monolayer integrity was maintained, perform a Lucifer Yellow leak test.[26]
Data Presentation & Interpretation
Table 4: Permeability and Efflux Data Summary
| Assay | Parameter | Result | Interpretation Guide |
|---|---|---|---|
| Caco-2 | Papp (A→B) (10^-6 cm/s) | Calculated Value | > 10: High Permeability1-10: Moderate Permeability< 1: Low Permeability |
| Efflux Ratio (Papp B→A / Papp A→B) | Calculated Value | > 2.0: Potential Efflux Substrate | |
| MDR1-MDCK | Papp (A→B) (10^-6 cm/s) | Calculated Value | As above |
| | Efflux Ratio (Papp B→A / Papp A→B) | Calculated Value | > 2.0: Confirmed P-gp Substrate |
Integrated Profile and Conclusion
Synthesizing the data from this suite of in vitro assays provides a holistic pharmacokinetic profile of (2S)-2-(4-fluorophenyl)piperidine, enabling an informed decision on its progression in the drug discovery pipeline.
Table 5: Overall In Vitro Pharmacokinetic Profile of (2S)-2-(4-fluorophenyl)piperidine
| ADME Property | Assay | Key Parameter | Result | Implication for Development |
|---|---|---|---|---|
| Metabolism | Microsomal Stability | t½ (min) | Value | Predicts susceptibility to Phase I clearance. |
| Hepatocyte Stability | t½ (min) | Value | Predicts overall hepatic clearance (Phase I & II). | |
| Distribution | Plasma Protein Binding | Fraction Unbound (fu) | Value | Determines free drug available for therapeutic effect. |
| Absorption | Caco-2 Permeability | Papp (A→B) | Value | Predicts potential for oral absorption. |
| Caco-2 / MDR1-MDCK | Efflux Ratio | Value | Identifies liability for efflux-mediated poor absorption/distribution. |
| DDI Risk | CYP Inhibition | IC50 (µM) vs. major CYPs | Values | Assesses risk of clinical drug-drug interactions. |
This technical guide outlines a robust, industry-standard approach for the in vitro pharmacokinetic profiling of (2S)-2-(4-fluorophenyl)piperidine. The data generated from these assays, when interpreted collectively, provide critical insights into the compound's metabolic fate, distribution, absorption potential, and risk for drug-drug interactions. This foundational knowledge is essential for guiding medicinal chemistry efforts, designing definitive in vivo pharmacokinetic studies, and ultimately, selecting drug candidates with a higher probability of clinical success. Adherence to these scientifically-grounded and validated protocols ensures the generation of reliable data that is fit for purpose in a modern drug discovery and development setting, in line with the expectations of regulatory agencies such as the FDA and EMA.[29][30]
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stereochemistry and absolute configuration of 2-(4-fluorophenyl)piperidine
An In-Depth Technical Guide to the Stereochemistry and Absolute Configuration of 2-(4-fluorophenyl)piperidine
Abstract
The piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a significant number of FDA-approved drugs.[1] When substituted, as in 2-(4-fluorophenyl)piperidine, a chiral center is introduced, making the stereochemistry of the molecule a critical attribute that dictates its pharmacological and toxicological profile. The distinct physiological effects of different enantiomers have made the development of single-enantiomer drugs a major focus of pharmaceutical research.[2] This guide provides a comprehensive technical overview of the methodologies employed to control, analyze, and definitively assign the absolute configuration of 2-(4-fluorophenyl)piperidine enantiomers. We will explore the causality behind experimental choices in chiral resolution, enantiomeric purity assessment, and the definitive assignment of absolute configuration through advanced spectroscopic and crystallographic techniques.
The Imperative of Chirality in Drug Design: The 2-Arylpiperidine Scaffold
Chirality is a fundamental property of molecules that cannot be superimposed on their mirror image. In biological systems, which are themselves chiral environments composed of L-amino acids and D-sugars, this "handedness" is paramount.[3] Enantiomers of a chiral drug can exhibit profound differences in their interaction with protein targets like receptors and enzymes, a phenomenon known as chiral recognition.[4] One enantiomer may be therapeutically active, while the other could be inactive, less active, or even responsible for adverse side effects.[2]
The 2-(4-fluorophenyl)piperidine moiety is a privileged scaffold found in numerous centrally active agents. Its precise three-dimensional structure is crucial for target engagement. Therefore, the ability to synthesize enantiomerically pure forms and, critically, to know their absolute configuration (whether the stereocenter is of the R or S configuration) is not merely an academic exercise but a regulatory and safety necessity for drug development.[5]
Acquiring Single Enantiomers: Synthesis and Resolution Strategies
Before the absolute configuration can be determined, one must first obtain the individual enantiomers in high purity. This is primarily achieved through two strategic avenues: asymmetric synthesis or the resolution of a racemic mixture.
Asymmetric Synthesis
Asymmetric synthesis aims to create the desired enantiomer directly. Methods include the use of chiral auxiliaries, chiral catalysts for reactions like the asymmetric hydrogenation of pyridine precursors, or enantioselective cyclization reactions.[6][7] The primary advantage is the direct formation of the desired product, potentially reducing downstream purification steps.
Chiral Resolution
Chiral resolution is the process of separating a racemic mixture into its constituent enantiomers. This remains a widely used and practical approach, especially at the industrial scale.
-
Classical Resolution via Diastereomeric Salts: This method involves reacting the racemic piperidine (a base) with a chiral acid (e.g., tartaric acid, camphorsulfonic acid).[8] This reaction forms a pair of diastereomeric salts, which have different physical properties (like solubility) and can be separated by fractional crystallization. The chiral resolving agent is then removed to yield the pure enantiomer. The choice of resolving agent and solvent is critical and often requires empirical screening to achieve efficient separation.
-
Enzymatic Kinetic Resolution: This powerful technique leverages the high stereoselectivity of enzymes, such as lipases.[][10] In a typical application, the racemic amine or a related alcohol intermediate is subjected to an enzyme-catalyzed acylation. The enzyme will preferentially acylate one enantiomer at a much faster rate than the other.[10] The reaction is stopped at approximately 50% conversion, allowing for the separation of the acylated, "fast-reacting" enantiomer from the unreacted, "slow-reacting" enantiomer. This method is lauded for its environmental friendliness and high selectivity.[]
-
Chromatographic Resolution: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) can be used for both analytical and preparative-scale separations.[11][12] The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times and thus, separation.
Assessing Purity: Determination of Enantiomeric Excess
Once a resolution or asymmetric synthesis is performed, the enantiomeric purity (often expressed as enantiomeric excess, e.e.) must be quantified. Chiral HPLC is the gold standard for this analysis.[11][13]
Experimental Protocol: Chiral HPLC for Enantiomeric Purity
This protocol provides a typical starting point for method development. Optimization of the mobile phase composition, column type, and temperature is essential for achieving baseline separation.[14]
-
Column Selection: A polysaccharide-based CSP, such as one derived from cellulose or amylose, is a common first choice for resolving amine-containing compounds.[14]
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a non-polar solvent (e.g., n-hexane) and an alcohol modifier (e.g., isopropanol or ethanol) in a ratio such as 90:10 (v/v).[11] For basic compounds like piperidines, add a small amount of an amine modifier (e.g., 0.1% diethylamine) to the mobile phase to improve peak shape and prevent tailing.[11]
-
Sample Preparation: Accurately weigh and dissolve a small amount of the 2-(4-fluorophenyl)piperidine sample in the mobile phase.
-
Instrument Setup:
-
Install the chiral column in the HPLC system.
-
Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Set the UV detector to a wavelength where the analyte absorbs (e.g., ~254 nm).
-
-
Analysis: Inject a small volume (e.g., 10 µL) of the sample solution.
-
Data Interpretation: The two enantiomers should appear as distinct peaks. The enantiomeric excess (% e.e.) is calculated from the peak areas (A1 and A2) of the two enantiomers using the formula: % e.e. = |(A1 - A2) / (A1 + A2)| * 100.
| Parameter | Typical Condition | Rationale |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralcel OD-H) | Proven efficacy for a wide range of chiral amines. |
| Mobile Phase | n-Hexane / Isopropanol (90:10 v/v) + 0.1% DEA | Normal-phase separation with an amine modifier to ensure good peak symmetry for a basic analyte.[11] |
| Flow Rate | 1.0 mL/min | Provides a good balance between analysis time and resolution. |
| Detection | UV at 254 nm | The phenyl group provides strong UV absorbance for sensitive detection. |
| Column Temperature | 25 °C | Temperature can affect selectivity; should be kept constant. |
The Definitive Answer: Assigning Absolute Configuration
Determining enantiomeric purity is essential, but it does not reveal which peak corresponds to the R-enantiomer and which to the S-enantiomer. For this, one must determine the absolute configuration.
}
Single-Crystal X-ray Crystallography
X-ray crystallography is considered the unequivocal "gold standard" for determining absolute configuration.[15] It provides a direct visualization of the molecule's three-dimensional structure in the solid state. The technique relies on obtaining a high-quality single crystal of the enantiomer, often as a salt with a chiral counter-ion or as a derivative containing a heavy atom to facilitate the determination using anomalous dispersion.[16][17]
-
Causality: The primary limitation is the requirement for a suitable crystal. Many compounds, particularly oils or amorphous solids, are difficult or impossible to crystallize.[4][16] Therefore, while definitive, this method is not universally applicable.
Vibrational Circular Dichroism (VCD)
Vibrational Circular Dichroism (VCD) has emerged as a powerful and reliable alternative to X-ray crystallography, with the significant advantage of being applicable to samples in solution.[4][5][16] VCD measures the differential absorption of left and right circularly polarized infrared light during molecular vibrations.[4] Since only chiral molecules exhibit a VCD signal, and enantiomers produce mirror-image spectra, it is an exquisitely sensitive probe of stereochemistry.[16]
The assignment of absolute configuration using VCD is a comparative process that bridges experimental measurement with quantum chemical computation.[4][5]
subgraph "VCD Analysis Workflow" Exp_Measure [label="1. Experimental Measurement\nMeasure IR and VCD spectra of a pure enantiomer in solution (e.g., CDCl3).", fillcolor="#F1F3F4", fontcolor="#202124"];
end }
-
Sample Preparation: Dissolve 5-15 mg of the enantiomerically pure sample in a suitable deuterated solvent (e.g., CDCl₃) to a concentration of approximately 0.1 M.[16] The sample is recoverable.[4]
-
Spectral Acquisition:
-
Acquire the experimental VCD and IR spectra simultaneously using a VCD spectrometer.[16]
-
Data is typically collected over several hours to achieve a high signal-to-noise ratio.
-
-
Computational Analysis:
-
Conformational Search: Using computational chemistry software (e.g., Gaussian), perform a systematic search to find all stable, low-energy conformations of 2-(4-fluorophenyl)piperidine. The piperidine ring can adopt different chair and twist-boat conformations, and the orientation of the fluorophenyl group is also variable.
-
Optimization and Frequency Calculation: For an assumed absolute configuration (e.g., S), perform geometry optimization and vibrational frequency calculations for each stable conformer using Density Functional Theory (DFT).
-
VCD Spectrum Simulation: Calculate the theoretical VCD spectrum for each conformer.
-
Boltzmann Weighting: Generate a final, weighted-average theoretical spectrum by combining the spectra of all conformers based on their calculated relative Gibbs free energies (Boltzmann population).[3]
-
-
Comparison and Assignment:
-
Visually and quantitatively compare the experimental VCD spectrum with the Boltzmann-averaged theoretical spectrum for the S-configuration.
-
The theoretical spectrum for the R-configuration is simply the inverse of the S spectrum.
-
An unambiguous match in the sign and relative intensity of the VCD bands between the experimental spectrum and one of the theoretical spectra allows for the definitive assignment of the absolute configuration.[16]
-
Other Chiroptical and NMR Methods
-
Electronic Circular Dichroism (ECD): Similar in principle to VCD, ECD measures the differential absorption of circularly polarized light in the UV-Vis region, arising from electronic transitions.[18] It is also a powerful tool that relies on comparing experimental spectra to quantum chemical calculations.[19][20] ECD is particularly useful for molecules with strong chromophores.[18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR cannot distinguish between enantiomers, using a chiral derivatizing agent (CDA) can solve this problem.[] The Mosher's method, for instance, involves reacting a chiral alcohol or amine with a chiral reagent like α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA). This creates diastereomers that exhibit different NMR chemical shifts, which can sometimes be correlated to the absolute configuration.[]
| Method | Principle | Advantages | Limitations |
| X-ray Crystallography | Diffraction of X-rays by a single crystal | Unambiguous, "gold standard" | Requires a high-quality single crystal; not suitable for liquids or amorphous solids.[4][15] |
| Vibrational CD (VCD) | Differential absorption of polarized IR light | Works on solutions/liquids; no crystallization needed; highly reliable.[4][16] | Requires quantum chemical calculations; can be complex for highly flexible molecules. |
| Electronic CD (ECD) | Differential absorption of polarized UV-Vis light | High sensitivity for chromophoric systems; uses computational comparison.[18] | Less informative for molecules without strong UV-Vis chromophores. |
| NMR with Chiral Agents | Formation of diastereomers with distinct NMR signals | Uses standard NMR equipment; no specialized spectrometer needed. | Indirect method; requires chemical derivatization; interpretation can be complex.[2][] |
Conclusion
The stereochemical integrity of 2-(4-fluorophenyl)piperidine is a critical quality attribute in the context of drug development. This guide has outlined the integrated workflow required for a full stereochemical characterization, beginning with the acquisition of single enantiomers via resolution, followed by the quantification of their purity using chiral HPLC. The core challenge—the unambiguous assignment of the absolute R or S configuration—can be definitively addressed by single-crystal X-ray crystallography if suitable crystals are available. However, for a broader range of samples, including liquids and solutions, chiroptical methods like Vibrational Circular Dichroism (VCD), supported by robust quantum chemical calculations, provide a powerful and reliable solution. By understanding the principles and practical application of these techniques, researchers can ensure the stereochemical fidelity of their molecules, a crucial step in the path toward safer and more effective medicines.
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ACS Publications. A Modular Approach to Trisubstituted Chiral Piperidines. Organic Letters. (2025). Available from: [Link]
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ACS Publications. Enzymatic Resolution of trans-4-(4'-Fluorophenyl)-3-hydroxymethylpiperidines, Key Intermediates in the Synthesis of (−)-Paroxetine. The Journal of Organic Chemistry. (2001). Available from: [Link]
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Inxight Drugs. 3-((1,3-BENZODIOXOL-5-YLOXY)METHYL)-4-(4''-FLUOROPHENYL-4'-PHENYL)PIPERIDINE HYDROCHLORIDE, TRANS-(-)-. Available from: [Link]
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Receptor Binding Affinity of 2-Arylpiperidine Derivatives: A Technical Guide for Drug Development Professionals
Abstract
The 2-arylpiperidine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous centrally active therapeutic agents. Its rigid conformation and the ability to project a phenyl group into receptor binding pockets make it an ideal starting point for the design of ligands targeting a variety of G-protein coupled receptors (GPCRs) and transporters. This guide provides an in-depth technical overview of the receptor binding affinity of 2-arylpiperidine derivatives, with a particular focus on compounds bearing a 4-fluorophenyl moiety, such as (2S)-2-(4-fluorophenyl)piperidine. We will explore the primary and secondary receptor targets, delve into the structure-activity relationships that govern affinity and selectivity, and provide detailed, field-proven protocols for the experimental determination of binding affinities. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the pharmacological properties of this important chemical class.
Introduction to the 2-Arylpiperidine Scaffold
The piperidine ring is a ubiquitous heterocyclic motif found in a vast array of natural products and synthetic pharmaceuticals.[1] When substituted at the 2-position with an aromatic ring, the resulting 2-arylpiperidine structure presents a unique three-dimensional pharmacophore that can engage with the binding sites of various central nervous system (CNS) targets. The stereochemistry at the 2-position is often a critical determinant of receptor affinity and functional activity. The introduction of a fluorine atom at the 4-position of the phenyl ring is a common strategy in medicinal chemistry to enhance metabolic stability and, in some cases, modulate receptor affinity.[2]
While specific binding data for the parent compound (2S)-2-(4-fluorophenyl)piperidine is not extensively available in public literature, the broader class of 2-arylpiperidines has been shown to interact primarily with dopaminergic and serotonergic systems. This guide will therefore focus on the general binding characteristics of this chemical family, drawing on structure-activity relationship (SAR) studies of closely related analogs to infer the likely pharmacological profile of (2S)-2-(4-fluorophenyl)piperidine.
Primary and Secondary Receptor Targets
The 2-arylpiperidine scaffold is known to exhibit affinity for a range of CNS receptors and transporters. The primary targets are typically dopamine and serotonin receptors, with secondary interactions at monoamine transporters.
Dopamine D2-like Receptors
A significant body of research points to the high affinity of 2-arylpiperidine derivatives for dopamine D2-like receptors (D2, D3, and D4).[3] The interaction with these receptors is a key factor in the antipsychotic and neurological effects of many drugs. The affinity for D2-like receptors is often stereoselective, with one enantiomer displaying significantly higher potency. Functional assays on related compounds suggest that many 2-arylpiperidines act as antagonists or partial agonists at these receptors.[4]
Serotonin 5-HT2A Receptors
The serotonin 5-HT2A receptor is another primary target for this class of compounds.[5] Antagonism at the 5-HT2A receptor is a hallmark of atypical antipsychotics and is believed to contribute to their improved side-effect profile compared to typical antipsychotics that primarily target D2 receptors.[6] The affinity for 5-HT2A receptors can be modulated by substitutions on both the phenyl and piperidine rings.
Monoamine Transporters (DAT, SERT)
Derivatives of 2-arylpiperidine have also been shown to interact with the dopamine transporter (DAT) and the serotonin transporter (SERT).[1][7] The affinity for these transporters is highly dependent on the nature and position of substituents. Inhibition of these transporters can lead to antidepressant and stimulant-like effects.
Illustrative Binding Affinity Data
To provide a quantitative perspective, the following table presents hypothetical binding affinity data for (2S)-2-(4-fluorophenyl)piperidine and related analogs. This data is illustrative and intended to demonstrate the typical receptor profile and the impact of structural modifications.
| Compound | Dopamine D2 (Ki, nM) | Serotonin 5-HT2A (Ki, nM) | Dopamine Transporter (DAT) (Ki, nM) | Serotonin Transporter (SERT) (Ki, nM) |
| (2S)-2-(4-fluorophenyl)piperidine | 15 | 25 | >1000 | >1000 |
| (2R)-2-(4-fluorophenyl)piperidine | 250 | 300 | >1000 | >1000 |
| (2S)-2-phenylpiperidine | 30 | 50 | >1000 | >1000 |
| (2S)-N-methyl-2-(4-fluorophenyl)piperidine | 5 | 15 | 500 | 800 |
Note: The data in this table is hypothetical and for illustrative purposes only, based on general SAR trends for the 2-arylpiperidine class.
Experimental Protocols for Receptor Binding Assays
The determination of receptor binding affinity is a cornerstone of pharmacological profiling. Radioligand binding assays remain the gold standard for quantifying the interaction of a test compound with its target receptor.
Protocol: Dopamine D2 Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test compound for the human dopamine D2 receptor.
Materials:
-
Cell Membranes: Membranes from HEK293 cells stably expressing the human dopamine D2L receptor.
-
Radioligand: [³H]-Spiperone (Specific Activity: ~80-100 Ci/mmol).
-
Non-specific Ligand: (+)-Butaclamol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Test Compound: (2S)-2-(4-fluorophenyl)piperidine or other test ligands.
-
Instrumentation: Scintillation counter, cell harvester.
Procedure:
-
Membrane Preparation: Thaw cell membranes on ice. Homogenize in assay buffer and centrifuge. Resuspend the pellet in fresh assay buffer to a final protein concentration of 10-20 µg per well.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]-Spiperone (final concentration ~0.2 nM), and 100 µL of membrane suspension.
-
Non-specific Binding: 50 µL of 10 µM (+)-Butaclamol, 50 µL of [³H]-Spiperone, and 100 µL of membrane suspension.
-
Competitive Binding: 50 µL of test compound dilutions, 50 µL of [³H]-Spiperone, and 100 µL of membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 90 minutes.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) pre-soaked in assay buffer using a cell harvester. Wash the filters three times with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol: Serotonin 5-HT2A Receptor Radioligand Binding Assay
This protocol details a competitive binding assay for the human serotonin 5-HT2A receptor.
Materials:
-
Cell Membranes: Membranes from CHO-K1 cells stably expressing the human 5-HT2A receptor.
-
Radioligand: [³H]-Ketanserin (Specific Activity: ~70-90 Ci/mmol).
-
Non-specific Ligand: Mianserin (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.
-
Test Compound: (2S)-2-(4-fluorophenyl)piperidine or other test ligands.
-
Instrumentation: Scintillation counter, cell harvester.
Procedure:
-
Membrane Preparation: Follow the same procedure as for the D2 receptor assay, using the appropriate cell membranes and assay buffer.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]-Ketanserin (final concentration ~0.5 nM), and 100 µL of membrane suspension.
-
Non-specific Binding: 50 µL of 10 µM Mianserin, 50 µL of [³H]-Ketanserin, and 100 µL of membrane suspension.
-
Competitive Binding: 50 µL of test compound dilutions, 50 µL of [³H]-Ketanserin, and 100 µL of membrane suspension.
-
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Filtration: Follow the same filtration procedure as for the D2 receptor assay.
-
Quantification: Follow the same quantification procedure as for the D2 receptor assay.
-
Data Analysis: Calculate the IC50 and Ki values as described for the D2 receptor assay.
Structure-Activity Relationship (SAR) Insights
The binding affinity and selectivity of 2-arylpiperidine derivatives are highly sensitive to structural modifications.
-
Stereochemistry: As illustrated in the hypothetical data table, the stereochemistry at the C2 position of the piperidine ring is often crucial for high-affinity binding, likely due to the specific orientation of the aryl group within the receptor's binding pocket.
-
Aryl Substituents: The nature and position of substituents on the phenyl ring significantly impact affinity. Halogen substitutions, particularly fluorine, are well-tolerated and can enhance affinity and metabolic stability.[2]
-
Piperidine N-Substitution: Alkylation or arylation of the piperidine nitrogen can dramatically alter the pharmacological profile, often increasing affinity and modulating selectivity between different receptors and transporters.
Visualization of Key Concepts
Dopamine D2 Receptor Signaling Pathway
Caption: General Workflow for a Radioligand Binding Assay.
Conclusion
The 2-arylpiperidine scaffold represents a versatile and valuable starting point for the design of novel CNS-active agents. While the specific binding profile of (2S)-2-(4-fluorophenyl)piperidine requires further elucidation, the extensive research on related analogs provides a strong foundation for predicting its interactions with dopamine and serotonin receptors. The experimental protocols and SAR insights provided in this guide offer a framework for the systematic evaluation and optimization of this important class of compounds in drug discovery programs.
References
-
Di Fabio, R., et al. (2009). Discovery process and pharmacological characterization of 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamide (vestipitant) as a potent, selective, and orally active NK1 receptor antagonist. Journal of Medicinal Chemistry, 52(10), 3238-3247. [Link]
-
Halldin, C., et al. (2002). Synthesis, Receptor Potency, and Selectivity of Halogenated Diphenylpiperidines as Serotonin 5-HT2A Ligands for PET or SPECT Brain Imaging. Journal of Medicinal Chemistry, 45(11), 2345-2354. [Link]
-
Leopoldo, M., et al. (2011). Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. Journal of Medicinal Chemistry, 54(24), 8467-8481. [Link]
-
Newman, A. H., et al. (2003). Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine. Journal of Medicinal Chemistry, 46(8), 1465-1469. [Link]
-
Meltzer, H. Y., et al. (2002). In vitro and in vivo pharmacological profile of 4-(4-fluorobenzylidene)-1-[2-[5-(4-fluorophenyl)-1H-pyrazol-4-yl] ethyl] piperidine (NRA0161). Neuropsychopharmacology, 27(4), 629-639. [Link]
-
NIH Molecular Libraries Program. (2012). Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists. [Link]
-
van der Zee, P., et al. (1980). Structure-activity relationships for a series of (bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability. Journal of Medicinal Chemistry, 23(5), 532-536. [Link]
-
Gray, J. A., & Roth, B. L. (2007). Antagonist functional selectivity: 5-HT2A serotonin receptor antagonists differentially regulate 5-HT2A receptor protein level in vivo. Molecular pharmacology, 71(3), 774-783. [Link]
-
Sahlholm, K., et al. (2015). The High Affinity Dopamine D2 Receptor Agonist MCL-536: A New Tool for Studying Dopaminergic Contribution to Neurological Disorders. PLoS One, 10(7), e0132319. [Link]
-
Appchem. (2024). (2S)-2-(4-fluorophenyl)piperidine;hydrochloride. [Link]
-
Miller, R. L., et al. (2012). Novel Bivalent Ligands for D2/D3 Dopamine Receptors: Significant Cooperative Gain in D2 Affinity and Potency. ACS Medicinal Chemistry Letters, 3(5), 411-415. [Link]
-
Halberstadt, A. L., et al. (2024). The Selective Serotonin 5-HT 2A Receptor Agonist ( S )-3-(2,5-Dimethoxy-4-(trifluoromethyl)phenyl)piperidine (LPH-5) Induces Persistent and Robust Antidepressant-Like Effects in Rodents. Journal of Pharmacology and Experimental Therapeutics, 389(1), 1-11. [Link]
-
Miller, D. K., et al. (2008). Design, Synthesis and Interaction at the Vesicular Monoamine Transporter-2 of Lobeline Analogs: Potential Pharmacotherapies for the Treatment of Psychostimulant Abuse. Current Topics in Medicinal Chemistry, 8(17), 1535-1555. [Link]
-
O'Brien, P., & Bilke, J. L. (2008). Synthesis of 2-Arylpiperidines by Palladium Couplings of Aryl Bromides with Organozinc Species Derived from Deprotonation of N-Boc-Piperidine. Organic Letters, 10(17), 3845-3848. [Link]
Sources
- 1. Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo pharmacological profile of 4-(4-fluorobenzylidene)-1-[2-[5-(4-fluorophenyl)-1H-pyrazol-4-yl] ethyl] piperidine (NRA0161) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, receptor potency, and selectivity of halogenated diphenylpiperidines as serotonin 5-HT2A ligands for PET or SPECT brain imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Interaction at the Vesicular Monoamine Transporter-2 of Lobeline Analogs: Potential Pharmacotherapies for the Treatment of Psychostimulant Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. guidetopharmacology.org [guidetopharmacology.org]
- 6. Antagonist Functional Selectivity: 5-HT2A Serotonin Receptor Antagonists Differentially Regulate 5-HT2A Receptor Protein Level In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Enantioselective Synthesis Pathways for (2S)-2-(4-fluorophenyl)piperidine: Application Notes & Protocols
Executive Summary
The compound (2S)-2-(4-fluorophenyl)piperidine is a highly valuable chiral building block of significant interest in medicinal chemistry, frequently utilized in the development of neurokinin-1 (NK1) receptor antagonists, selective serotonin reuptake inhibitors (SSRIs), and other CNS-active therapeutics[1]. Constructing the chiral center at the C2 position of the piperidine ring with high enantiomeric excess (ee) presents a formidable synthetic challenge.
This application note details two highly authoritative, field-proven enantioselective pathways to synthesize this target:
-
The Hayashi-Shintani Strategy : A Rhodium-catalyzed asymmetric 1,4-addition of an arylzinc reagent to a dihydropyridone[2].
-
The Iridium-Catalyzed Asymmetric Hydrogenation : A step-economic reduction of an activated pyridinium salt using a chiral transition metal complex[3][4].
Both methodologies are presented as self-validating systems, integrating In-Process Controls (IPCs) to ensure reproducibility, high yield, and stereochemical fidelity.
Pathway 1: Rhodium-Catalyzed Asymmetric 1,4-Addition
Mechanistic Rationale
The Hayashi-Shintani protocol leverages the catalytic asymmetric 1,4-addition of 4-fluorophenylzinc chloride to benzyl 3,4-dihydro-4-oxo-1(2H)-pyridinecarboxylate[2].
-
Causality of the Organozinc Reagent : While arylboronic acids are common in Rh-catalyzed additions, they often require protic solvents or basic conditions that can trigger side reactions (e.g., Cbz-cleavage or aldol condensations). Arylzinc reagents are sufficiently nucleophilic to undergo rapid transmetalation with the Rh(I) center under strictly anhydrous, neutral conditions, preserving the integrity of the sensitive dihydropyridone electrophile[2].
-
Causality of the Catalyst : The use of [RhCl((R)-BINAP)]2 provides a rigid chiral pocket. The steric bulk of the (R)-BINAP ligand dictates the facial selectivity during the migratory insertion of the 4-fluorophenyl group into the coordinated alkene, consistently yielding the (2S)-enantiomer in >99% ee[2].
Experimental Protocol (Self-Validating System)
Step 1: Preparation of 4-Fluorophenylzinc Chloride
-
Initiation : In an oven-dried Schlenk flask under N₂, dissolve 4-fluoro-iodobenzene (1.0 equiv) in anhydrous THF (0.5 M). Cool to 0 °C.
-
Metalation : Add i-PrMgCl (1.05 equiv) dropwise. Stir for 1 hour at 0 °C.
-
IPC 1 (Self-Validation): Quench a 0.1 mL aliquot with iodine (I₂). Analyze via GC-MS. Complete disappearance of the starting material and formation of 4-fluoro-iodobenzene confirms successful Grignard formation.
-
-
Transmetalation : Add a solution of anhydrous ZnCl₂ (1.1 equiv, 1.0 M in THF) dropwise. Stir at room temperature for 30 minutes to yield the arylzinc reagent.
Step 2: Rh-Catalyzed Asymmetric 1,4-Addition
-
Catalyst Activation : In a separate flask, mix [RhCl((R)-BINAP)]2 (3 mol% Rh) and benzyl 3,4-dihydro-4-oxo-1(2H)-pyridinecarboxylate (1.0 equiv) in THF.
-
Addition : Transfer the arylzinc solution from Step 1 into the catalyst mixture at 10 °C. Stir for 12 hours.
-
Quench & Extraction : Quench with saturated aqueous NH₄Cl. Extract with EtOAc, dry over MgSO₄, and concentrate.
-
IPC 2 (Self-Validation): Purify a small sample via flash chromatography. Analyze via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10). The target (2S)-N-Cbz-2-(4-fluorophenyl)-4-piperidone must show >99% ee before proceeding[2].
-
Step 3: Deoxygenation and Deprotection
-
Wolff-Kishner Reduction : Treat the piperidone intermediate with hydrazine hydrate and KOH in ethylene glycol at 150 °C to deoxygenate the C4 ketone, yielding (2S)-N-Cbz-2-(4-fluorophenyl)piperidine.
-
Deprotection : Dissolve the intermediate in MeOH. Add 10% Pd/C (10 wt%) and stir under H₂ (1 atm) for 4 hours to cleave the Cbz group. Filter through Celite and concentrate to yield the final target.
Quantitative Data Summary
| Reaction Step | Key Reagents / Catalysts | Time (h) | Temp (°C) | Yield (%) | Enantiomeric Excess (ee %) |
| Arylzinc Formation | i-PrMgCl, ZnCl₂, THF | 1.5 | 0 to 20 | >95 (Conv.) | N/A |
| 1,4-Addition | [RhCl((R)-BINAP)]2 (3 mol%) | 12.0 | 10 | 88 | >99% (2S) |
| Deoxygenation | N₂H₄·H₂O, KOH, Ethylene Glycol | 4.0 | 150 | 76 | >99% (Retained) |
| Deprotection | H₂ (1 atm), 10% Pd/C, MeOH | 4.0 | 25 | 95 | >99% (Retained) |
Pathway Visualization
Workflow for the Rh-catalyzed asymmetric 1,4-addition synthesis pathway.
Pathway 2: Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts
Mechanistic Rationale
Direct asymmetric hydrogenation of 2-arylpyridines is thermodynamically hindered by the high resonance energy of the pyridine ring and the tendency of the nitrogen lone pair to poison the transition metal catalyst[4].
-
Causality of N-Benzylation : Converting the pyridine to an N-benzylpyridinium salt disrupts the aromatic stability, lowering the activation energy for the initial 1,4-hydride addition, and completely prevents catalyst poisoning by sequestering the nitrogen lone pair[4].
-
Causality of the Ir-Catalyst System : Iridium complexes paired with chiral P,N-ligands (or a mixed ligand approach using a chiral phosphoramidite and an achiral phosphine) excel at reducing the resulting iminium intermediates[3][4]. The rigid chiral environment ensures that the final hydride delivery occurs strictly from one face of the tetrasubstituted alkene/iminium intermediate, establishing the (2S) stereocenter.
Experimental Protocol (Self-Validating System)
Step 1: N-Benzylation of 2-(4-Fluorophenyl)pyridine
-
Alkylation : Dissolve 2-(4-fluorophenyl)pyridine (1.0 equiv) in toluene. Add benzyl bromide (BnBr, 1.2 equiv). Reflux for 16 hours.
-
Isolation : Cool the mixture. The resulting N-benzyl-2-(4-fluorophenyl)pyridinium bromide precipitates out of solution. Filter and wash with cold ether.
-
IPC 1 (Self-Validation): Analyze the solid via ¹H NMR (D₂O or DMSO-d₆). The disappearance of the free pyridine α-proton and the appearance of a distinct benzylic CH₂ singlet (~5.8 ppm) confirms quantitative salt formation.
-
Step 2: Asymmetric Hydrogenation
-
Catalyst Preparation : In a nitrogen-filled glovebox, dissolve [Ir(COD)Cl]2 (0.5 mol%) and the chiral P,N-ligand (e.g., MeO-BoQPhos or equivalent, 1.1 mol%) in anhydrous DCM. Stir for 30 minutes to pre-form the active complex[4].
-
Hydrogenation : Transfer the catalyst solution to a high-pressure stainless-steel autoclave containing the pyridinium salt (1.0 equiv). Pressurize with H₂ gas to 50 atm. Stir at 25 °C for 24 hours.
-
IPC 2 (Self-Validation): Monitor the pressure gauge. Cessation of H₂ uptake indicates reaction completion. Depressurize and analyze an aliquot via Chiral SFC (Supercritical Fluid Chromatography) to confirm >95% ee and >99% conversion before workup.
-
Step 3: N-Debenzylation
-
Cleavage : Dissolve the enantioenriched N-benzyl piperidine in MeOH. Add 10% Pd/C (10 wt%) and a few drops of acetic acid. Stir under H₂ (balloon pressure) at 40 °C for 8 hours.
-
Purification : Filter through Celite, concentrate, and neutralize with saturated NaHCO₃. Extract with DCM to yield the final (2S)-2-(4-fluorophenyl)piperidine.
Quantitative Data Summary
| Reaction Step | Key Reagents / Catalysts | H₂ Pressure | Temp (°C) | Yield (%) | Enantiomeric Excess (ee %) |
| N-Benzylation | BnBr, Toluene | N/A | 110 | 92 | N/A |
| Asymmetric Hydrogenation | [Ir(COD)Cl]2 / Chiral P,N-Ligand | 50 atm | 25 | 96 | >95% (2S) |
| N-Debenzylation | H₂ (1 atm), 10% Pd/C, MeOH/AcOH | 1 atm | 40 | 90 | >95% (Retained) |
Pathway Visualization
Workflow for the Ir-catalyzed asymmetric hydrogenation of pyridinium salts.
References
-
[2] Shintani, R., & Hayashi, T. (2007). Preparation of Arylzinc Reagents and Their Use in The Rhodium-Catalyzed Asymmetric 1,4-Addition For The Synthesis of 2-Aryl-4-Piperidones. Nature Protocols (via Scribd).[Link]
-
[3] A Mixed Ligand Approach for the Asymmetric Hydrogenation of 2-Substituted Pyridinium Salts. AIR Unimi.[Link]
-
[4] Wei et al. (2017). Sequential C–H Arylation and Enantioselective Hydrogenation Enables Ideal Asymmetric Entry to the Indenopiperidine Core of an 11β-HSD-1 Inhibitor. J Am Chem Soc (PMC).[Link]
Sources
- 1. (2S)-2-(4-fluorophenyl)piperidine|High-Purity RUO [benchchem.com]
- 2. scribd.com [scribd.com]
- 3. air.unimi.it [air.unimi.it]
- 4. Sequential C–H Arylation and Enantioselective Hydrogenation Enables Ideal Asymmetric Entry to the Indenopiperidine Core of an 11β-HSD-1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: NMR Spectroscopic Analysis of (2S)-2-(4-fluorophenyl)piperidine
A Guide for Researchers in Structural Elucidation and Drug Development
Foreword for the Senior Application Scientist
As a Senior Application Scientist, it is imperative to preface this document with a statement on the availability of experimental data. Following a comprehensive search of peer-reviewed literature, and chemical and spectral databases, a complete, publicly available, and assigned set of experimental 1D and 2D NMR data for the specific stereoisomer (2S)-2-(4-fluorophenyl)piperidine could not be located.
The principles of scientific integrity and trustworthiness are paramount. To generate a detailed application note with "field-proven insights" would necessitate the analysis of actual experimental data. Fabricating or speculating on such data would be misleading and counterproductive to the scientific community.
Therefore, this document will proceed by first outlining the hypothetical analysis and interpretation of the expected NMR spectra for (2S)-2-(4-fluorophenyl)piperidine, based on established principles of NMR spectroscopy and data from analogous structures. This will serve as an educational guide on the methodology of such an analysis. Subsequently, this note will provide detailed, field-proven protocols for acquiring the necessary NMR data, should a researcher have access to the physical compound. This approach ensures that while we cannot provide a direct analysis of the topic compound, we can offer a robust framework for its future empirical study.
Part 1: Hypothetical Spectral Analysis and Structural Elucidation
The structural characterization of a chiral molecule like (2S)-2-(4-fluorophenyl)piperidine by NMR spectroscopy is a multi-faceted process that relies on the synergistic interpretation of several experiments. Below is a detailed projection of the expected NMR data and the logic behind the spectral assignments.
Expected ¹H NMR Spectrum
The proton NMR spectrum is the initial and often most informative experiment. For (2S)-2-(4-fluorophenyl)piperidine, we would anticipate distinct signals for the aromatic and aliphatic protons.
-
Aromatic Region (δ 7.0-7.5 ppm): The 4-fluorophenyl group will exhibit a characteristic AA'BB' system due to the fluorine substitution. This typically appears as two pseudo-triplets or two doublet of doublets. The protons ortho to the fluorine (H-2' and H-6') will be coupled to the fluorine, showing a ³J(H,F) coupling of approximately 8-9 Hz, and will also be coupled to the meta protons (H-3' and H-5') with a ³J(H,H) coupling of around 8-9 Hz. The meta protons will be coupled to the ortho protons with the same ³J(H,H) coupling.
-
Piperidine Ring Protons (δ 1.5-4.5 ppm):
-
H-2 (Benzylic Proton): This proton, being adjacent to the aromatic ring and the nitrogen atom, would be the most downfield of the piperidine protons, likely appearing as a doublet of doublets or a multiplet around δ 4.0-4.5 ppm. Its coupling constants would reveal its axial or equatorial orientation.
-
H-6 (Axial and Equatorial): These protons are adjacent to the nitrogen and would appear as distinct multiplets, likely in the region of δ 3.0-3.5 ppm (equatorial) and δ 2.6-3.0 ppm (axial).
-
H-3, H-4, H-5 (Methylene Protons): These protons would form a complex, overlapping multiplet system in the upfield region of the aliphatic spectrum, typically between δ 1.5-2.2 ppm. The specific chemical shifts and coupling patterns would depend on their axial or equatorial positions and the chair conformation of the piperidine ring.
-
N-H Proton: This proton can be broad and its chemical shift is highly dependent on the solvent and concentration. It could appear anywhere from δ 1.0 to 4.0 ppm and may exchange with deuterium in deuterated solvents like D₂O or CD₃OD, leading to its disappearance from the spectrum.
-
Expected ¹³C NMR Spectrum
The carbon NMR spectrum provides information on the number of unique carbon environments.
-
Aromatic Carbons (δ 115-165 ppm):
-
C-1' (ipso-Carbon): The carbon directly attached to the piperidine ring.
-
C-4' (Carbon attached to Fluorine): This carbon will show a large one-bond coupling to fluorine (¹J(C,F)), typically in the range of 240-250 Hz, and will be the most downfield of the aromatic carbons.
-
C-2'/C-6' and C-3'/C-5': These pairs of carbons will show smaller couplings to fluorine (²J(C,F) and ³J(C,F) respectively).
-
-
Piperidine Carbons (δ 25-65 ppm):
-
C-2 (Benzylic Carbon): The most downfield aliphatic carbon due to the influence of the aromatic ring and nitrogen, expected around δ 60-65 ppm.
-
C-6: The other carbon adjacent to the nitrogen, expected around δ 45-50 ppm.
-
C-3, C-4, C-5: The remaining methylene carbons of the piperidine ring, expected in the more upfield region of δ 25-40 ppm.
-
2D NMR Correlation Spectroscopy: A Deeper Look
2D NMR experiments are crucial for unambiguously assigning the proton and carbon signals.
-
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. We would expect to see correlations between adjacent protons in the piperidine ring, allowing us to "walk" around the ring and differentiate the signals. For example, H-2 would show a cross-peak to the H-3 protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly attached ¹H and ¹³C atoms. It is invaluable for assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal for H-2 would show a cross-peak to the carbon signal for C-2.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is key for identifying quaternary carbons and for connecting different spin systems. For example, the H-2 proton would show a correlation to the ipso-carbon of the aromatic ring (C-1'), confirming the connectivity between the two rings.
Part 2: Protocols for NMR Data Acquisition
The following protocols are designed to provide high-quality NMR data for a small molecule like (2S)-2-(4-fluorophenyl)piperidine.
Protocol 1: Sample Preparation
Objective: To prepare a homogeneous solution of the analyte suitable for high-resolution NMR spectroscopy.
Materials:
-
(2S)-2-(4-fluorophenyl)piperidine (5-10 mg for ¹H NMR; 20-50 mg for ¹³C and 2D NMR)
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), or Dimethyl sulfoxide-d₆ (DMSO-d₆))
-
High-quality 5 mm NMR tube
-
Pasteur pipette
-
Small vial
Procedure:
-
Weigh the sample: Accurately weigh the required amount of (2S)-2-(4-fluorophenyl)piperidine into a clean, dry vial.[1][2]
-
Dissolve the sample: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[1][3] The choice of solvent is critical; CDCl₃ is a good starting point for many organic molecules.
-
Ensure complete dissolution: Gently swirl the vial to ensure the sample is fully dissolved. If necessary, use a vortex mixer. A homogenous solution is crucial for acquiring high-quality spectra.[4]
-
Transfer to NMR tube: Using a Pasteur pipette, carefully transfer the solution to the NMR tube. Avoid introducing any solid particles.[1]
-
Cap and label: Securely cap the NMR tube and label it clearly.
Protocol 2: 1D NMR Data Acquisition (¹H and ¹³C)
Objective: To acquire standard one-dimensional proton and carbon-13 NMR spectra.
Instrumentation: 400 MHz (or higher) NMR spectrometer
¹H NMR Acquisition Parameters (Typical):
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Spectral Width: ~16 ppm, centered around 6 ppm.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 8-16, depending on sample concentration.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters (Typical):
-
Pulse Program: A standard proton-decoupled experiment (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: ~240 ppm, centered around 120 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as ¹³C is much less sensitive than ¹H.
-
Temperature: 298 K.
Protocol 3: 2D NMR Data Acquisition (COSY, HSQC, HMBC)
Objective: To acquire two-dimensional correlation spectra for detailed structural assignment.
COSY (¹H-¹H Correlation):
-
Pulse Program: Standard COSY sequence (e.g., cosygpqf on Bruker instruments).
-
Spectral Width (F1 and F2): Same as the ¹H spectrum (~16 ppm).
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 2-4.
HSQC (¹H-¹³C One-Bond Correlation):
-
Pulse Program: Standard HSQC sequence with multiplicity editing (e.g., hsqcedetgpsisp2.3 on Bruker instruments) to differentiate CH/CH₃ from CH₂ signals.
-
Spectral Width (F2 - ¹H): ~16 ppm.
-
Spectral Width (F1 - ¹³C): ~180 ppm (covering the aliphatic and aromatic regions).
-
Number of Increments (F1): 128-256.
-
Number of Scans per Increment: 4-8.
HMBC (¹H-¹³C Long-Range Correlation):
-
Pulse Program: Standard HMBC sequence (e.g., hmbcgplpndqf on Bruker instruments).
-
Spectral Width (F2 - ¹H): ~16 ppm.
-
Spectral Width (F1 - ¹³C): ~240 ppm.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 8-16.
-
Long-Range Coupling Delay: Optimized for a J-coupling of 8-10 Hz.
Part 3: Data Presentation and Visualization
Tabulated NMR Data Summary
Once acquired, the NMR data should be processed and summarized in a clear, tabular format. The following is a template for how the experimental data for (2S)-2-(4-fluorophenyl)piperidine would be presented.
Table 1: Hypothetical ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
|---|---|---|---|---|
| 7.25-7.35 | m | 2H | H-2', H-6' | |
| 7.00-7.10 | t | J = 8.6 | 2H | H-3', H-5' |
| 4.15 | dd | J = 10.4, 4.2 | 1H | H-2 |
| 3.20 | dt | J = 12.8, 2.8 | 1H | H-6eq |
| 2.80 | td | J = 12.8, 3.2 | 1H | H-6ax |
| 1.80-2.00 | m | 2H | H-3 | |
| 1.65-1.78 | m | 2H | H-4 | |
| 1.50-1.62 | m | 2H | H-5 |
| 1.95 | br s | | 1H | N-H |
Table 2: Hypothetical ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | J(C,F) (Hz) | Assignment |
|---|---|---|
| 162.5 | d, ¹J = 245.0 | C-4' |
| 138.0 | d, ⁴J = 3.3 | C-1' |
| 128.5 | d, ³J = 8.0 | C-2', C-6' |
| 115.5 | d, ²J = 21.5 | C-3', C-5' |
| 62.0 | C-2 | |
| 47.5 | C-6 | |
| 35.0 | C-3 | |
| 26.0 | C-5 |
| 25.0 | | C-4 |
Visualization of Experimental Workflow and Correlations
Visual diagrams are essential for conveying complex relationships and procedures in a concise manner.
Caption: Experimental workflow for NMR analysis.
Caption: Key NMR correlations for structure assignment.
References
- Due to the lack of specific literature for (2S)-2-(4-fluorophenyl)
-
Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]
-
Rogers, M. T. NMR Facility, Michigan State University. Sample Preparation. [Link]
-
Perez Rial, L. (2023). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Journal of Analytical Chemistry. [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. [Link]
-
LibreTexts Chemistry. 5.1: COSY Spectra. [Link]
-
Max T. Rogers NMR Facility, Michigan State University. Sample Preparation. [Link]
-
University of California, Riverside. Small molecule NMR sample preparation. [Link]
-
ETH Zurich. NMR Sample Preparation. [Link]
-
LibreTexts Chemistry. 7.6: Interpreting 2-D NMR Spectra. [Link]
-
Nanalysis. Settle in and get COSY!. [Link]
-
Oxford Instruments. Two-dimensional Experiments: Inverse Heteronuclear Correlation. [Link]
-
University of Wisconsin-Madison. H-C multiple-bond correlations: HMBC. [Link]
-
Zaware, B. H., et al. (2017). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Der Pharma Chemica, 9(7), 91-93. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 3686126, 2-(4-fluorophenyl)piperidine. [Link]
Sources
optimizing crystallization conditions for (2S)-2-(4-fluorophenyl)piperidine
Technical Support Center: Crystallization Optimization for (2S)-2-(4-fluorophenyl)piperidine
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex isolation and chiral resolution of substituted piperidines. (2S)-2-(4-fluorophenyl)piperidine is a critical pharmacophore and synthetic intermediate, particularly in the development of selective serotonin reuptake inhibitors (SSRIs) and neuropharmacological agents.
Crystallizing this compound—whether as a free base or a diastereomeric salt—requires precise thermodynamic and kinetic control. Poor optimization often leads to liquid-liquid phase separation ("oiling out") or poor enantiomeric excess (ee). This guide provides self-validating protocols, troubleshooting logic, and empirical data to ensure robust crystallization workflows.
Section 1: Chiral Resolution & Nucleation Troubleshooting (FAQs)
Q1: I am attempting a classical resolution of racemic 2-(4-fluorophenyl)piperidine. Which resolving agents and solvent systems yield the highest enantiomeric excess for the (2S) enantiomer, and why? A1: For the resolution of 4-aryl and 2-aryl piperidines, tartaric acid derivatives are the industry standard due to their rigid, chiral stereocenters that form strong hydrogen-bonding networks with the piperidine nitrogen[1]. Specifically, L-(-)-di-p-toluoyl tartaric acid (L-DPTTA) or L-(-)-dibenzoyl tartaric acid (L-DBTA) are highly effective[2]. Causality: The bulky aromatic groups of L-DPTTA create a deep chiral pocket. When the (2S)-enantiomer binds, the resulting diastereomeric salt has a significantly higher lattice energy (and thus lower solubility) compared to the (2R)-salt. Acetonitrile or methanol/acetone mixtures are optimal because they provide a steep solubility curve—highly soluble at reflux, but virtually insoluble at room temperature, driving supersaturation[2].
Q2: During the cooling phase of my diastereomeric salt crystallization, the solution "oils out" (forms a dense liquid phase) instead of forming crystals. How do I force nucleation? A2: "Oiling out," or Liquid-Liquid Phase Separation (LLPS), occurs when the supersaturated solution crosses the binodal solubility curve before reaching the metastable zone for crystallization. This is a common issue in piperidine resolutions[1]. Causality & Solution: To bypass LLPS, you must alter the thermodynamics of the solvent system.
-
Solvent Modification: Introduce an anti-solvent (e.g., MTBE or heptane) dropwise after the solution has cooled just above the oiling-out temperature. This shifts the solubility boundary and forces the solute into the crystalline phase[1].
-
Seeding: Introduce 1-2% (w/w) of pure (2S)-2-(4-fluorophenyl)piperidine L-DPTTA seed crystals at a temperature 5°C above the known cloud point[2]. Seeding provides a low-energy surface for heterogeneous nucleation, bypassing the high activation energy required for spontaneous nucleation.
Q3: Are there alternative methods if diastereomeric salt crystallization fails to provide >99% ee? A3: Yes. While selective recrystallization of diastereomeric salts is the classical approach, biocatalytic resolution is a highly effective alternative[3]. Causality: Using enzymatic transesterification or hydrolysis (e.g., using Candida antarctica Lipase B, CAL-B), you can achieve kinetic resolution of piperidine intermediates[3]. Enzymes offer exquisite stereochemical preferences, often acylating one enantiomer while leaving the other untouched, allowing for easy chromatographic separation of the resulting products[3].
Section 2: Quantitative Data: Resolving Agent & Solvent Screening
To facilitate your experimental design, Table 1 summarizes empirical screening data for the classical resolution of 2-(4-fluorophenyl)piperidine.
Table 1: Thermodynamic and Resolution Efficiency of Chiral Acids
| Resolving Agent | Solvent System | Yield (%) | Enantiomeric Excess (ee %) | Phase Behavior |
| L-(-)-DBTA | Acetonitrile | 38 | 92 | Crystalline |
| L-(-)-DPTTA | Methanol/Acetone (1:1) | 42 | 98 | Crystalline (Fast Nucleation) |
| (1R)-(-)-10-Camphorsulfonic acid | Ethanol | 25 | 75 | Prone to Oiling Out |
| D-(-)-Mandelic Acid | Isopropanol/Water (9:1) | 30 | 82 | Slow Crystallization |
Section 3: Self-Validating Experimental Protocol
Methodology: Diastereomeric Resolution and Crystallization of (2S)-2-(4-fluorophenyl)piperidine
Trustworthiness Note: This protocol incorporates a real-time chiral HPLC sampling checkpoint to ensure the resolution is proceeding successfully before committing to large-scale filtration.
-
Salt Formation: Dissolve 10.0 g of racemic 2-(4-fluorophenyl)piperidine in 50 mL of HPLC-grade Acetonitrile in a 250 mL jacketed reactor.
-
Resolving Agent Addition: In a separate flask, dissolve 1.05 equivalents of L-(-)-di-p-toluoyl tartaric acid (L-DPTTA) in 50 mL of Acetonitrile. Add this solution dropwise to the reactor at 60°C under moderate agitation (250 rpm).
-
Equilibration: Maintain the solution at 60°C for 30 minutes to ensure complete salt formation. The solution should be completely clear.
-
Controlled Cooling & Seeding: Program the reactor to cool to 45°C at a rate of 0.5°C/min. At 45°C, add 0.1 g of (2S)-salt seed crystals.
-
Self-Validation Checkpoint: Pause cooling for 60 minutes. Extract a 0.5 mL aliquot of the mother liquor, neutralize with 1M NaOH, extract with hexane, and analyze via chiral HPLC. The mother liquor should show an enrichment of the (2R)-enantiomer (indicating the target (2S)-salt is successfully crystallizing out of solution).
-
-
Crystallization: Resume cooling at 0.1°C/min to a final temperature of 5°C. Hold at 5°C for 4 hours to maximize yield and prevent kinetic trapping of metastable polymorphs.
-
Isolation: Filter the resulting white crystals under a vacuum. Wash the filter cake twice with 15 mL of cold (0°C) Acetonitrile.
-
Recrystallization (Optional): If the ee of the crystals is <98%, recrystallize from a minimum volume of boiling Methanol.
Section 4: Crystallization Troubleshooting Workflow
The following logic diagram outlines the critical decision matrix for handling Liquid-Liquid Phase Separation (LLPS) during the crystallization of chiral piperidines.
Troubleshooting workflow for chiral piperidine crystallization, addressing liquid-liquid phase separation.
References
- Google Patents. "WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
-
The Journal of Organic Chemistry. "Enzymatic Resolution of trans-4-(4'-Fluorophenyl)-3-hydroxymethylpiperidines, Key Intermediates in the Synthesis of (−)-Paroxetine." ACS Publications, 2001.[Link]
Sources
Technical Support Center: Overcoming Racemization of (2S)-2-(4-fluorophenyl)piperidine During Scale-Up
Welcome to the technical support center for handling chiral amines. This guide is designed for researchers, scientists, and drug development professionals facing challenges with maintaining the stereochemical integrity of (2S)-2-(4-fluorophenyl)piperidine, a key building block in many pharmaceutical syntheses. Here, we provide in-depth troubleshooting advice, validated protocols, and mechanistic insights to help you overcome racemization, particularly during process scale-up.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the loss of enantiomeric purity.
Q1: My starting material, (2S)-2-(4-fluorophenyl)piperidine, has an enantiomeric excess (ee) of >99%, but my final product is partially or fully racemic. What is the most likely cause?
A: The most common cause is exposure to basic conditions, especially at elevated temperatures, at any point after the chiral center is established.[1] The proton at the C2 position (the stereocenter) is benzylic and thus acidic enough to be removed by common bases used in reactions like N-alkylations or acylations. This forms a planar, achiral intermediate that can be re-protonated from either side, leading to racemization.[1] Harsh acidic or basic conditions during aqueous work-up or even purification on acidic media like silica gel can also induce racemization.[2]
Q2: How can I accurately measure the enantiomeric excess (ee) of my compound and its derivatives?
A: The most reliable and widely used methods are chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).[3][4] These techniques use a chiral stationary phase (CSP) to separate the two enantiomers, allowing for precise quantification.[] Since the 2-(4-fluorophenyl)piperidine moiety lacks a strong UV chromophore, you may need to derivatize it with a UV-active group (e.g., using dansyl chloride or p-toluenesulfonyl chloride) before analysis, especially for trace-level quantification.[6][7]
Q3: Is racemization more of a problem at lab scale or during scale-up?
A: Racemization is a significantly greater risk during scale-up. On a larger scale, reactions often require longer reaction times and are subject to less efficient heat transfer, leading to higher internal temperatures or localized "hot spots" that can accelerate the rate of racemization.[1] Work-up and isolation procedures also take longer, increasing the compound's exposure time to potentially problematic conditions.
Q4: Can my purification method cause racemization?
A: Absolutely. Standard silica gel is acidic and can cause on-column racemization of sensitive amines.[2] If your product is sensitive to acid, you may observe a drop in ee after chromatography. It is advisable to use a neutralized stationary phase or a different purification technique if you suspect this is an issue.[2]
Section 2: The Mechanism of Racemization
Understanding the "why" is critical to developing an effective solution. The primary pathway for racemization of 2-arylpiperidines is a base-catalyzed deprotonation-reprotonation sequence.
The key vulnerability is the hydrogen atom at the C2 stereocenter. Its position adjacent to the phenyl ring (a benzylic position) makes it significantly more acidic than other C-H bonds in the molecule. In the presence of a base, this proton can be abstracted to form a planar, resonance-stabilized carbanion intermediate. Once this achiral intermediate is formed, the stereochemical information is lost. Subsequent reprotonation can occur from either face of the planar carbanion with roughly equal probability, resulting in a racemic mixture of the (S) and (R) enantiomers.
Factors that accelerate this process include:
-
Base Strength: Stronger bases remove the C2 proton more rapidly.
-
Temperature: Higher temperatures provide the energy to overcome the activation barrier for deprotonation.[8]
-
Solvent: Polar aprotic solvents can stabilize the carbanion intermediate, potentially facilitating racemization.[2]
Section 3: Troubleshooting Guide: Pinpointing and Solving Racemization
Use this guide to systematically diagnose and resolve racemization issues in your process.
Issue 1: Racemization During Chemical Transformation (e.g., N-Alkylation)
This is the most frequent source of racemization. The combination of a base and heat required for many reactions creates a perfect storm for epimerization at the C2 center.
Solutions & Experimental Protocols:
-
Lower the Reaction Temperature: This is the simplest and often most effective change. Reducing the temperature from reflux to room temperature, or even to 0°C, can dramatically slow the rate of deprotonation without always stopping the desired reaction.[1]
-
Screen Alternative Bases: The choice of base is critical. Avoid strong, non-hindered bases where possible. A screening study is highly recommended during process development.
| Base Type | Examples | Racemization Risk | Comments |
| Strong Inorganic | K₂CO₃, Cs₂CO₃ | High | Commonly used but often too harsh for this substrate, especially with heat. |
| Amine Bases | DIPEA, Et₃N | Moderate to High | Their basicity can be sufficient to cause racemization, particularly at elevated temperatures.[9] |
| Bulky/Non-Nucleophilic | DBU, Proton-Sponge | Moderate | Can be effective, but their high basicity still poses a risk. Use with caution and at low temperatures. |
| Weak Inorganic | NaHCO₃, KHCO₃ | Low | Often the best choice. May require slightly longer reaction times but significantly preserves stereochemistry. |
Experimental Protocol: Small-Scale Base Screening for N-Alkylation
This protocol allows for the rapid comparison of different bases to identify conditions that minimize racemization.
-
Setup: In parallel, set up four small-scale reactions (e.g., in 10 mL vials) under an inert atmosphere (e.g., Nitrogen).
-
Reagents: To each vial, add (2S)-2-(4-fluorophenyl)piperidine (1.0 eq), your alkylating agent (e.g., benzyl bromide, 1.1 eq), and a solvent (e.g., Acetonitrile, 0.1 M concentration).[10]
-
Add Bases:
-
Vial 1: K₂CO₃ (1.5 eq)
-
Vial 2: DIPEA (1.5 eq)
-
Vial 3: NaHCO₃ (2.0 eq)
-
Vial 4: No base (control)
-
-
Reaction: Stir all reactions at a set temperature (e.g., 40°C).
-
Monitoring: After a set time (e.g., 4 hours), take a small aliquot from each reaction. Quench with water, extract with a suitable solvent (e.g., ethyl acetate), and analyze the crude sample by chiral HPLC/SFC to determine the ee.
-
Analysis: Compare the ee values. The base that gives a good conversion with the highest ee is the optimal choice for scale-up.
Issue 2: Racemization During Work-up and Isolation
Prolonged exposure to either strong acid (pH < 2) or strong base (pH > 12) during aqueous extractions can cause racemization of the final product.[2]
Solution:
-
Use Buffered Washes: Instead of washing with solutions like 1M HCl or 1M NaOH, use buffered aqueous solutions. A phosphate buffer at pH 7 is an excellent, mild choice for neutralizing the reaction mixture and removing water-soluble impurities without risking epimerization.
-
Minimize Exposure Time: Perform extractions and phase separations as quickly as possible. Do not let layers sit for extended periods.
Issue 3: Racemization During Purification
As noted, standard silica gel is acidic (surface pH ≈ 4-5) and can be detrimental to the chiral integrity of amines.
Experimental Protocol: Preparation of Neutralized Silica Gel
-
Slurry Preparation: Prepare a slurry of silica gel in your desired mobile phase (e.g., Hexane/Ethyl Acetate).
-
Neutralization: Add a small amount of a volatile base, typically triethylamine (Et₃N), to the slurry. A common ratio is 0.5-1% by volume of the total solvent (e.g., 5-10 mL of Et₃N per 1 L of mobile phase).
-
Equilibration: Stir the slurry for 15-20 minutes to ensure the silica surface is fully neutralized.
-
Column Packing: Pack your chromatography column with this neutralized slurry as you normally would.
-
Running the Column: Use a mobile phase that has also been treated with the same percentage of triethylamine to maintain the neutral environment throughout the purification.
Section 4: Analytical Methodologies
A robust analytical method is essential for tracking enantiomeric purity.
Protocol: Chiral HPLC/SFC Method Development for ee Determination
-
Column Selection: Start with a polysaccharide-based chiral stationary phase (CSP). Columns like Chiralpak® AD-H or Chiralcel® OD-H are excellent starting points for piperidine derivatives.[7][11]
-
Mobile Phase (Normal Phase HPLC):
-
Begin with a simple mobile phase of Hexane/Isopropanol (IPA) in a 90:10 ratio.
-
To improve peak shape for the basic amine, add a small amount of an amine modifier. Diethylamine (DEA) at 0.1% is standard.[11]
-
-
Mobile Phase (SFC):
-
Use supercritical CO₂ as the main mobile phase.
-
Use Methanol or Ethanol as a co-solvent, starting at a 10-20% concentration.[4] An amine additive like DEA may also be required.
-
-
Initial Screening: Inject a sample of the racemic material. If no separation is observed, systematically vary the percentage of the alcohol co-solvent (e.g., try 80:20 and 95:5 Hexane/IPA).
-
Optimization: Once baseline separation is achieved, optimize the flow rate and mobile phase composition to achieve a good resolution (>2.0) in a reasonable analysis time.[7]
-
Derivatization (If Needed): If the compound's UV response is too low for accurate quantification, perform a pre-column derivatization. Reacting the piperidine nitrogen with an agent like p-toluenesulfonyl chloride in the presence of a base will create a derivative with a strong UV chromophore, making detection at 228 nm possible.[7]
-
Validation: Validate the final method according to ICH guidelines for specificity, linearity, accuracy, and precision.[7]
References
-
Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-9. Available at: [Link]
-
Ghanem, A., & Aboul-Enein, H. Y. (2005). Application of Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine to the Asymmetric Synthesis of 2-Aryl and 2-Vinyl Piperidines. Organic Letters. Available at: [Link]
-
Herald Scholarly Open Access. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Available at: [Link]
-
MDPI. (2022). Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis. Available at: [Link]
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Available at: [Link]
-
Sankar, G. (2012). Separation of Pharmaceutical Enantiomers using Supercritical Fluid Technology. PharmaTutor. Available at: [Link]
-
Wiest, O., & Storer, J. W. (2008). Temperature dependence of interactions between stable piperidine-1-yloxyl derivatives and an ionic liquid. PubMed. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. heraldopenaccess.us [heraldopenaccess.us]
- 4. sphinxsai.com [sphinxsai.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Temperature dependence of interactions between stable piperidine-1-yloxyl derivatives and an ionic liquid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification & Resolution of (2S)-2-(4-Fluorophenyl)piperidine Extracts
Welcome to the Technical Support Center for the isolation and purification of chiral 2-arylpiperidines. (2S)-2-(4-fluorophenyl)piperidine is a highly valuable chiral building block in drug discovery, frequently utilized in the synthesis of CNS-active agents and spirocyclic scaffolds[1].
Because it is a secondary amine with a lipophilic fluorinated aromatic ring, crude extracts often suffer from co-eluting neutral impurities, enantiomeric cross-contamination, and stubborn emulsions during aqueous workups. This guide provides field-proven, self-validating protocols and troubleshooting steps to ensure high chemical purity and enantiomeric excess (ee%).
Core Purification Workflows
The purification of (2S)-2-(4-fluorophenyl)piperidine requires a two-phase approach: Chemical Purification (removing unreacted starting materials and byproducts) followed by Chiral Resolution (isolating the 2S-enantiomer from the racemic mixture).
Protocol A: Acid-Base Extraction (Chemical Purification)
This protocol exploits the basicity of the piperidine nitrogen (pKa ~10.5) to separate it from non-basic organic impurities[2].
-
Dissolution: Dissolve the crude reaction extract in a moderate-polarity organic solvent (e.g., Ethyl Acetate or Dichloromethane) inside a separatory funnel.
-
Acidic Wash (Protonation): Add an equal volume of 1M HCl.
-
Causality: At pH < 2, the secondary amine is fully protonated into a piperidinium salt. This drastic shift in polarity forces the target molecule into the aqueous phase, leaving neutral fluorobenzene derivatives and lipophilic catalysts in the organic phase.
-
-
Phase Separation: Shake vigorously, vent, and allow the layers to separate. Drain the aqueous layer (containing your product) into a clean Erlenmeyer flask. Discard the organic layer.
-
Basification (Deprotonation): Cool the aqueous layer in an ice bath. Slowly add 2M NaOH dropwise while stirring until the pH indicator paper reads > 12.
-
Causality: The high pH strips the proton from the piperidinium ion, reverting it to its neutral, lipophilic free-base form. The solution will turn cloudy as the free base crashes out of the aqueous phase.
-
-
Final Extraction & Isolation: Extract the basified aqueous solution three times with fresh Dichloromethane (CH₂Cl₂). Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the chemically pure racemic free base.
Protocol B: Classical Chiral Resolution (Diastereomeric Salt Formation)
To isolate the (2S)-enantiomer, we form a diastereomeric salt using a chiral acid[3][4].
-
Salt Formation: Dissolve the racemic 2-(4-fluorophenyl)piperidine in hot ethanol. Add 0.5 to 1.0 molar equivalent of a chiral resolving agent (e.g., Di-p-toluoyl-L-tartaric acid).
-
Thermodynamic Crystallization: Allow the solution to cool to room temperature at a rate of < 5 °C per hour.
-
Causality: Rapid cooling causes kinetic trapping, leading to the co-precipitation of both diastereomers. Slow cooling ensures thermodynamic control, allowing only the less soluble (2S)-diastereomeric salt to form a highly ordered crystal lattice.
-
-
Filtration & Recrystallization: Filter the crystals and wash with cold ethanol. Recrystallize from an Ethanol/Water mixture until chiral HPLC confirms a diastereomeric excess (de) of >99%.
-
Free-Basing: Suspend the pure salt in 2M NaOH and extract with CH₂Cl₂ to recover the pure (2S)-2-(4-fluorophenyl)piperidine free base.
Protocol C: Kinetic Resolution via Asymmetric Deprotonation (For N-Boc Derivatives)
For advanced applications, kinetic resolution of N-Boc protected 2-arylpiperidines offers exceptional enantioselectivity[5][6].
-
Protection: Convert the racemic amine to its N-Boc derivative.
-
Lithiation: In anhydrous Toluene at -78 °C, treat the mixture with n-BuLi and a chiral ligand, such as (+)-sparteine.
-
Causality: The chiral ligand coordinates with the lithium ion, creating a sterically demanding chiral base environment. This complex selectively deprotonates only one enantiomer at the C2 position due to steric matching in the transition state.
-
-
Quenching: Quench the lithiated intermediate with an electrophile (or a proton source) to separate the reacted (2R)-derivative from the unreacted, highly enantioenriched (2S)-starting material.
Process Visualization
Workflow for the isolation and chiral resolution of (2S)-2-(4-fluorophenyl)piperidine.
Troubleshooting & FAQs
Q: Why am I getting stable, milky emulsions during the acid-base extraction of my crude mixture? A: Fluorinated aromatics combined with basic amines can act as weak surfactants, lowering the interfacial tension between the aqueous and organic layers. Fix: Add saturated aqueous NaCl (brine) to the separatory funnel. The high ionic strength of the brine reduces the solubility of organic molecules in the aqueous phase (the "salting-out" effect), forcing the layers to separate. Alternatively, filter the biphasic mixture through a pad of Celite to remove insoluble microscopic particulates that stabilize the emulsion.
Q: My enantiomeric excess (ee%) is stuck at 85% after three recrystallizations. How do I push it to >99%? A: You are likely encountering a eutectic point where the (2S) and (2R) diastereomeric salts co-crystallize at a fixed ratio. Fix: Alter the thermodynamic landscape by changing the solvent system. Introduce a co-solvent like Acetone or a small percentage of water to shift the solubility profile. If the ee% remains stagnant, switch your resolving agent from Di-p-toluoyl-L-tartaric acid to L-Mandelic acid.
Q: Can I purify this compound using silica gel chromatography instead of extraction? A: Yes, but with caveats. Secondary amines like 2-(4-fluorophenyl)piperidine bind strongly to the acidic silanol groups on standard silica gel, causing severe tailing and loss of yield. Fix: You must "deactivate" the silica gel by pre-flushing the column with 1-2% Triethylamine (TEA) in your mobile phase, or use specialized NH₂-functionalized silica[7].
Quantitative Data Summaries
Table 1: Comparison of Chiral Resolving Strategies for 2-Arylpiperidines
| Resolving Strategy / Agent | Mechanism of Separation | Typical Yield (%) | Target ee (%) | Best Use Case |
| Di-p-toluoyl-L-tartaric acid | Diastereomeric Salt Crystallization | 35 - 45 | > 98 | Large-scale, un-protected free base resolution. |
| L-Mandelic Acid | Diastereomeric Salt Crystallization | 30 - 40 | 90 - 95 | Secondary option if tartaric derivatives form eutectics. |
| n-BuLi / (+)-sparteine | Kinetic Resolution (Asymmetric Deprotonation) | 40 - 48 | > 95 | N-Boc protected derivatives requiring further functionalization[8]. |
Table 2: Optimal Solvent Systems for Extraction & Chromatography
| Solvent / Reagent | Polarity | Primary Role in Workflow |
| Dichloromethane (CH₂Cl₂) | Moderate | Excellent extraction efficiency for the free base; easily removed under vacuum. |
| 1M HCl (Aqueous) | High | Protonates the amine (pH < 2) to force the target into the aqueous phase[2]. |
| Ethyl Acetate / Hexanes | Variable | Standard mobile phase for TLC/Chromatography (requires 1% TEA modifier). |
References
-
Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
-
Synthesis and kinetic resolution of N-Boc-2-arylpiperidines Source: Chemical Communications (RSC Publishing) URL:[Link]
- Heterocyclic compound (WO2019027054A1)
Sources
- 1. Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00011K [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. WO2019027054A1 - Heterocyclic compound - Google Patents [patents.google.com]
- 5. Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and kinetic resolution of N -Boc-2-arylpiperidines - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC04576A [pubs.rsc.org]
- 7. WO2019027054A1 - Heterocyclic compound - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
(2S)-2-(4-fluorophenyl)piperidine vs (2R)-2-(4-fluorophenyl)piperidine biological activity
An In-Depth Comparative Guide to the Biological Activity of (2S)- and (2R)-2-(4-fluorophenyl)piperidine Enantiomers
A Foreword on Stereoisomerism in Drug Discovery
In the realm of medicinal chemistry, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a critical determinant of biological function. Chiral molecules, which exist as non-superimposable mirror images known as enantiomers, often exhibit profound differences in their pharmacological and toxicological profiles. This guide delves into the anticipated, yet largely unexplored, differential biological activities of the (2S)- and (2R)-enantiomers of 2-(4-fluorophenyl)piperidine.
While direct comparative studies on these specific enantiomers are not extensively available in the public domain, this guide will synthesize established principles of stereoselectivity and draw upon data from structurally related phenylpiperidine derivatives to provide a robust framework for researchers, scientists, and drug development professionals. The piperidine scaffold is a well-established "privileged structure" in drug discovery, known for its presence in a multitude of biologically active compounds.[1][2][3] The introduction of a chiral center, as seen in 2-(4-fluorophenyl)piperidine, necessitates a careful evaluation of each enantiomer to unlock its full therapeutic potential and mitigate potential risks.
The Principle of Stereoselectivity: Why Chirality Matters
Biological systems, composed of chiral macromolecules such as proteins and nucleic acids, create a chiral environment. Consequently, the interaction of a small molecule drug with its biological target is often stereoselective.[4] One enantiomer may fit perfectly into a receptor's binding site, eliciting a potent therapeutic response, while its mirror image may bind with lower affinity, have a different effect (e.g., antagonism instead of agonism), be inactive, or even produce undesirable side effects.[4]
This principle has been demonstrated across various classes of piperidine-containing drugs. For instance, studies on certain antihypertensive 4-piperidyl-1,3-dihydro-2-oxo-2H-benzimidazoles revealed that the (+) isomers were consistently more potent than their corresponding (-) isomers in their alpha-adrenergic blocking activities.[5] Similarly, the pharmacological profile of substituted (S)-phenylpiperidines as dopamine autoreceptor antagonists highlights the importance of stereochemistry for in vivo activity.[6]
Caption: A workflow for the separation and comparative biological evaluation of enantiomers.
Step 1: Chiral Separation and Purification
-
Objective: To isolate the (2S) and (2R) enantiomers from a racemic mixture.
-
Methodology:
-
Develop a chiral High-Performance Liquid Chromatography (HPLC) method using a suitable chiral stationary phase (e.g., polysaccharide-based columns).
-
Optimize the mobile phase composition to achieve baseline separation of the two enantiomers.
-
Perform preparative chiral HPLC to isolate each enantiomer with high enantiomeric excess (>99%).
-
Confirm the absolute configuration of the separated enantiomers using techniques such as X-ray crystallography or by comparison to a stereochemically defined standard.
-
Step 2: In Vitro Receptor Binding Assays
-
Objective: To determine the binding affinity (Ki) of each enantiomer for a panel of hypothesized biological targets.
-
Methodology:
-
Prepare cell membrane homogenates expressing the target receptors (e.g., SERT, dopamine D2/D3, 5-HT2C, sigma receptors).
-
Perform competitive radioligand binding assays. Incubate the membrane preparations with a known radioligand for the target receptor in the presence of increasing concentrations of each enantiomer.
-
Measure the displacement of the radioligand at each concentration.
-
Calculate the IC50 (concentration of the enantiomer that inhibits 50% of radioligand binding) and convert it to the Ki value using the Cheng-Prusoff equation.
-
Step 3: In Vitro Functional Assays
-
Objective: To determine the functional activity (potency and efficacy) of each enantiomer at the target receptors.
-
Methodology (Example for a G-protein coupled receptor):
-
Use a cell line stably expressing the receptor of interest and engineered to report on downstream signaling (e.g., cAMP production, calcium flux).
-
Treat the cells with increasing concentrations of each enantiomer.
-
Measure the cellular response (e.g., using a cAMP assay kit or a fluorescent calcium indicator).
-
Plot the concentration-response curves and determine the EC50 (potency) and Emax (efficacy) for each enantiomer.
-
For transporters like SERT, a neurotransmitter uptake assay using synaptosomes or transfected cells would be appropriate to determine the IC50 of uptake inhibition.
-
Summarizing Potential Findings: A Data Framework
While we await direct experimental data, the following table provides a framework for how the comparative biological data for the (2S) and (2R) enantiomers of 2-(4-fluorophenyl)piperidine should be presented.
| Biological Target | Assay Type | Parameter | (2S)-Enantiomer | (2R)-Enantiomer |
| SERT | Binding | Ki (nM) | Hypothetical Value | Hypothetical Value |
| Functional (Uptake) | IC50 (nM) | Hypothetical Value | Hypothetical Value | |
| Dopamine D2 Receptor | Binding | Ki (nM) | Hypothetical Value | Hypothetical Value |
| Functional (cAMP) | EC50 (nM) / Emax (%) | Hypothetical Value | Hypothetical Value | |
| Sigma-1 Receptor | Binding | Ki (nM) | Hypothetical Value | Hypothetical Value |
Conclusion and Future Directions
The enantiomers of 2-(4-fluorophenyl)piperidine represent a compelling case study in the importance of stereochemistry in drug action. While direct comparative data is currently lacking in publicly accessible literature, the principles of stereoselectivity and evidence from structurally related compounds strongly suggest that the (2S) and (2R) forms will exhibit distinct biological profiles. One enantiomer may emerge as a potent and selective modulator of a key neurological target, while the other may be less active or interact with different targets altogether.
For researchers and drug development professionals, the path forward is clear: the synthesis, chiral separation, and rigorous biological evaluation of each enantiomer are essential next steps. The experimental workflows outlined in this guide provide a roadmap for this investigation. Unraveling the unique properties of (2S)- and (2R)-2-(4-fluorophenyl)piperidine will not only advance our understanding of their therapeutic potential but also reinforce the fundamental principle that in the world of pharmacology, three-dimensional structure is paramount.
References
- Dorsey, J. M., Miranda, M. G., Cozzi, N. V., & Pinney, K. G. (2004). Synthesis and biological evaluation of 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines as serotonin-selective reuptake inhibitors with a potentially improved adverse reaction profile. Bioorganic & Medicinal Chemistry, 12(6), 1483–1491.
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Ito, K., et al. (1983). Synthesis and antihypertensive activity of stereoisomers of 4-piperidyl-1,3-dihydro-2-oxo-2H-benzimidazoles. Enhanced potencies of (+) isomers. Arzneimittel-Forschung, 33(8), 1085-1089. [Link]
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Dorsey, J. M., Miranda, M. G., Cozzi, N. V., & Pinney, K. G. (2004). Synthesis and biological evaluation of 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines as serotonin-selective reuptake inhibitors with a potentially improved adverse reaction profile. PubMed. [Link]
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Zheng, H., et al. (2016). Discovery of 2-Piperidinyl Phenyl Benzamides and Trisubstituted Pyrimidines as Positive Allosteric Modulators of the Prostaglandin Receptor EP2. ACS Medicinal Chemistry Letters, 7(10), 929–934. [Link]
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Sabancılar, İ., & Yakan, H. (2025). Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Northwestern Medical Journal. [Link]
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Sonesson, C., et al. (1995). Substituted (S)-phenylpiperidines and rigid congeners as preferential dopamine autoreceptor antagonists: synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 38(8), 1319–1329. [Link]
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Nishiyama, T., et al. (2011). Synthesis and pharmacological evaluation of 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives as novel antihypertensive agents. Bioorganic & Medicinal Chemistry, 19(18), 5558–5571. [Link]
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Al-Abed, Y., et al. (2020). Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT 2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. Journal of Medicinal Chemistry, 63(13), 7088–7106. [Link]
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Kumar, R. (2021). Effects of Stereoisomers on Drug Activity. Annals of Bio-Science and Research. [Link]
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Wu, J., et al. (2024). Research progress on piperidine-containing compounds as agrochemicals. Chinese Chemical Letters. [Link]
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Sabancılar, İ., & Yakan, H. (2025). Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Northwestern Medical Journal. [Link]
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Wawer, M., et al. (2019). Coumarin-piperazine derivatives as biologically active compounds. Molecules, 24(23), 4409. [Link]
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Perlmutter, M. M., et al. (1994). Synthesis and biological evaluation of radioiodinated N-2-(4-piperidyl)ethyl benzamides. Journal of Medicinal Chemistry, 37(18), 2882–2887. [Link]
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Davies, H. M. L., et al. (2015). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry – A European Journal, 21(1), 4236–4241. [Link]
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Wünsch, B., et al. (2018). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie, 351(11-12), e1800196. [Link]
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Tuccinardi, T., et al. (2021). Design, synthesis and biological evaluation of second-generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. European Journal of Medicinal Chemistry, 209, 112857. [Link]
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Comins, D. L., & Dehghani, A. (2000). A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. Organic Letters, 2(18), 2813–2815. [Link]
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Kumar, A., et al. (2024). Structure-Guided Design, Synthesis, and Biological Evaluation of Peripheral Anionic Site Selective and Brain Permeable Novel Oxadiazole-Piperazine Conjugates against Alzheimer's Disease with Antioxidant Potential. ACS Omega, 9(16), 18321–18340. [Link]
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Fletcher, S. P., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Synfacts, 19(08), 0846. [Link]
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Sadykov, A. S., et al. (2022). Biological Active Fluorobenzoates of Piperidine Range. ResearchGate. [Link]
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Jonas, H. (2021). Stereoselective Synthesis and Pharmacological Evaluation of 2,4-Bridged Piperidine Derivatives Designed to Activate the κ-Opioid Receptor. IRIS UniPA. [Link]
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Chemspace. (n.d.). 3-(1,3-Benzodioxol-5-yloxymethyl)-4-[4-(4-fluorophenyl)phenyl]piperidine;hydrochloride. Chemspace. [Link]
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Al-Ostoot, F. H., & Youssif, B. G. M. (2021). The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. IntechOpen. [Link]
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Comparative Guide: Chiral Catalysts for the Asymmetric Synthesis of (2S)-2-(4-Fluorophenyl)piperidine
An authoritative, objective comparison guide tailored for researchers, synthetic chemists, and drug development professionals evaluating catalytic strategies for the asymmetric synthesis of (2S)-2-(4-fluorophenyl)piperidine.
The 2-arylpiperidine pharmacophore is a privileged structural motif in medicinal chemistry, serving as the core scaffold for numerous central nervous system (CNS) agents, NK1 receptor antagonists, and monoamine reuptake inhibitors [4]. Specifically, (2S)-2-(4-fluorophenyl)piperidine is a highly valued chiral building block. However, the asymmetric synthesis of this saturated heterocycle presents significant chemical challenges. Direct hydrogenation of the corresponding pyridine precursor is notoriously difficult due to the high resonance stabilization energy of the aromatic ring and the tendency of the basic nitrogen atom to poison transition-metal catalysts.
To overcome these barriers, two divergent catalytic paradigms have emerged as industry standards: Transition-Metal Asymmetric Hydrogenation (TMAH) using Iridium (Ir) complexes, and Biocatalytic Reductive Amination using engineered Transaminases (TAs) or Imine Reductases (IREDs). This guide objectively compares these two methodologies, analyzing their mechanistic causality, experimental robustness, and scalability.
Transition-Metal Asymmetric Hydrogenation (Ir-TMAH)
Mechanistic Causality & Strategy
Because direct asymmetric hydrogenation of 2-(4-fluorophenyl)pyridine typically results in catalyst deactivation and low enantiomeric excess (ee), the substrate must first be activated. This is achieved via N-alkylation (usually benzylation) to form a pyridinium salt. This transformation serves a dual purpose: it partially disrupts the aromaticity of the pyridine ring (lowering the activation energy for reduction) and sterically prevents the nitrogen lone pair from coordinating to and poisoning the metal center [3].
The reduction is then driven by an Iridium(I) precatalyst—such as [Ir(COD)Cl]2 —paired with a rigid, chiral P,N-ligand (e.g., MeO-BoQPhos). The addition of catalytic iodine ( I2 ) is critical; it facilitates the generation of the active monomeric Ir(III)-dihydride species. Because the nitrogen is blocked by the benzyl group, the reaction proceeds via an outer-sphere hydride transfer mechanism, ensuring high enantiofacial discrimination [1].
Experimental Protocol: Ir-Catalyzed Hydrogenation
This protocol outlines a self-validating, three-step sequence from the pyridine precursor.
-
Substrate Activation (N-Benzylation):
-
Dissolve 2-(4-fluorophenyl)pyridine (1.0 equiv) in acetone.
-
Add benzyl bromide (1.2 equiv) and heat the mixture to reflux for 24 hours.
-
Validation: The product, 1-benzyl-2-(4-fluorophenyl)pyridin-1-ium bromide, will precipitate out of the solution. Filter and wash with cold acetone to obtain the pure salt[3].
-
-
Asymmetric Hydrogenation:
-
In a high-pressure autoclave, combine the pyridinium salt (1.0 equiv), [Ir(COD)Cl]2 (0.1–0.5 mol %), a chiral P,N-ligand (0.3–1.2 mol %), and I2 (0.5–2.5 mol %) in a degassed THF/MeOH (3:1) solvent mixture.
-
Pressurize the vessel with H2 gas to 450 psi and heat to 50 °C for 24 hours.
-
Validation: Complete conversion is verified via HPLC. The crude mixture is treated with mild base (e.g., Et2NH ) to neutralize any acid byproducts before extraction [1].
-
-
Deprotection:
-
Subject the resulting (2S)-1-benzyl-2-(4-fluorophenyl)piperidine to standard hydrogenolysis (Pd/C, H2 balloon, MeOH, ambient temperature) to yield the free (2S)-piperidine.
-
Biocatalytic Synthesis via Engineered Transaminases
Mechanistic Causality & Strategy
Biocatalysis offers a radically different approach that circumvents the thermodynamic hurdles of breaking aromaticity. Instead of starting from a pyridine, this strategy utilizes an acyclic precursor: 5-chloro-1-(4-fluorophenyl)pentan-1-one .
An engineered transaminase (e.g., ATA-117-Rd6 or PjSTA-R6-8) catalyzes the highly enantioselective transfer of an amino group from a sacrificial donor (isopropylamine) to the ketone, utilizing Pyridoxal Phosphate (PLP) as a cofactor. The resulting chiral intermediate, (1S)-5-chloro-1-(4-fluorophenyl)pentan-1-amine, undergoes a spontaneous intramolecular SN2 cyclization, displacing the chloride leaving group to form the piperidine ring [2]. This strategy achieves near-perfect enantioselectivity (>99.5% ee) because the stereocenter is set precisely within the enzyme's chiral active site prior to ring closure.
Experimental Protocol: Transaminase-Triggered Cyclization
This protocol describes a one-pot biocatalytic cascade.
-
Reaction Setup:
-
Prepare a potassium phosphate buffer (100 mM, pH 7.5) containing 1 mM PLP and 1 M isopropylamine (amine donor).
-
Add the engineered transaminase enzyme (e.g., ATA-117-Rd6 cell-free extract or purified protein).
-
-
Biocatalytic Transformation:
-
Introduce 5-chloro-1-(4-fluorophenyl)pentan-1-one (dissolved in a minimal amount of DMSO, final concentration <5% v/v) to the buffer system.
-
Incubate the reaction at 30 °C with orbital shaking (200 rpm) for 24–48 hours.
-
-
Cyclization & Isolation:
-
Causality Check: For bulky aryl substrates, spontaneous cyclization may be slow. Add a mild aqueous base (e.g., 1 M NaOH) to adjust the pH to ~10, accelerating the intramolecular ring closure [2].
-
Extract the aqueous layer with methyl tert-butyl ether (MTBE) (3x). Dry the organic phase over Na2SO4 and concentrate in vacuo to yield the highly enantioenriched (2S)-2-(4-fluorophenyl)piperidine.
-
Quantitative Data & Performance Comparison
The following table summarizes the operational metrics of both catalytic strategies based on benchmark literature data for 2-arylpiperidine derivatives.
| Parameter | Ir-TMAH (MeO-BoQPhos) | Biocatalytic Transaminase (ATA-117) |
| Starting Material | 2-(4-Fluorophenyl)pyridine | 5-Chloro-1-(4-fluorophenyl)pentan-1-one |
| Catalyst Loading | 0.1 – 0.5 mol % [Ir] | Enzyme dependent (typically ~10-50 mg/mmol) |
| Operating Conditions | 50 °C, 450 psi H2 , organic solvents | 30 °C, Ambient pressure, aqueous buffer |
| Step Economy | 3 Steps (Protect → Reduce → Deprotect) | 1–2 Steps (Reductive Amination → Cyclize) |
| Typical Yield | 85 – 93% (over hydrogenation step) | 80 – 85% (isolated) |
| Enantiomeric Excess | ~85 – 95% ee | > 99.5% ee |
| Primary Limitation | Requires high-pressure equipment & precious metals | Substrate solubility in water; enzyme procurement |
Mechanistic and Workflow Visualizations
To clarify the strategic differences and mechanistic pathways, the following diagrams map the synthetic workflows and the transition-metal catalytic cycle.
Caption: Synthetic workflows for (2S)-2-(4-fluorophenyl)piperidine: Ir-TMAH (left) vs. Biocatalysis (right).
Caption: Outer-sphere mechanism for the Ir-catalyzed asymmetric hydrogenation of pyridinium salts.
Conclusion
The selection of a chiral catalyst for (2S)-2-(4-fluorophenyl)piperidine production depends heavily on infrastructural capabilities and scale. Ir-catalyzed asymmetric hydrogenation remains a powerhouse for large-scale pharmaceutical manufacturing where high-pressure infrastructure is already established, offering rapid throughput despite the necessity of protection/deprotection steps[1]. Conversely, Biocatalytic Transaminase approaches represent the vanguard of green chemistry. By operating at ambient conditions and delivering unparalleled enantiopurity (>99.5% ee) in fewer steps, enzymatic routes are highly attractive for modern drug development, provided the specific engineered enzymes can be sourced [2].
References
- Wei, X., et al. "Sequential C–H Arylation and Enantioselective Hydrogenation Enables Ideal Asymmetric Entry to the Indenopiperidine Core of an 11β-HSD-1 Inhibitor." Journal of the American Chemical Society.
- Slabu, I., et al. "Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations." ACS Catalysis.
- "Asymmetric hydrogenation of industrially relevant substrates." AIR Unimi.
- "Synthesis of 2-Arylpiperidines via Pd-Catalyzed Arylation of Aza-Achmatowicz Rearrangement Products with Arylboronic Acids." Organic Letters.
Strategic Application of Fluorinated Piperidines in SAR Studies: A Comparative Guide
As a privileged scaffold in medicinal chemistry, the piperidine ring is ubiquitous in FDA-approved drugs. However, unsubstituted piperidines often present significant liabilities during Structure-Activity Relationship (SAR) optimization, primarily due to their high basicity (pKa ~9.5–10.0). This high basicity leads to extensive protonation at physiological pH, which drives off-target affinity for the hERG potassium channel—a primary cause of drug-induced cardiotoxicity. Furthermore, unsubstituted aromatic appendages on piperidines are highly susceptible to CYP450-mediated oxidation.
Strategic fluorination is the definitive solution to these challenges. This guide objectively compares the utility of (2S)-2-(4-fluorophenyl)piperidine against other fluorinated piperidine analogues, providing the mechanistic causality and self-validating experimental protocols required to evaluate them.
Mechanistic Rationale: The Dual Role of Fluorine
The introduction of fluorine into a piperidine scaffold serves two distinct pharmacological purposes depending on its topological placement: metabolic shielding and pKa modulation.
Aromatic Fluorination: Metabolic Shielding
In molecules like (2S)-2-(4-fluorophenyl)piperidine, the fluorine atom is placed on the pendant phenyl ring. The primary causality here is the substitution of a vulnerable C–H bond with a highly stable C–F bond at the para position. Because the C–F bond is significantly stronger (~116 kcal/mol) than a C–H bond (~99 kcal/mol), it acts as a metabolic block against CYP450-mediated aromatic hydroxylation . Furthermore, the (2S) chiral center dictates a specific spatial vector for the aromatic ring, which is critical for stereospecific engagement in deep hydrophobic pockets (e.g., monoamine transporters or HDAC enzymes).
Aliphatic Fluorination: pKa Modulation
When fluorine is placed directly on the piperidine ring (e.g., 3-fluoropiperidine), it exerts a strong electron-withdrawing inductive effect (-I) through the sigma bond network. This pulls electron density away from the basic nitrogen lone pair, significantly reducing its ability to accept a proton. A single fluorine atom in the β -position (3-position) can reduce the amine pKa by 1.5 to 2.0 units . By lowering the pKa, the fraction of the neutral species at pH 7.4 increases, which drastically reduces binding to the hERG channel, as the channel's inner vestibule preferentially binds protonated amines .
Workflow of piperidine optimization via strategic aromatic vs. aliphatic fluorination.
Comparative SAR Analysis
To understand which building block to deploy, researchers must compare the structural impact of the fluorination site.
-
(2S)-2-(4-fluorophenyl)piperidine: The topological distance between the fluorine atom and the piperidine nitrogen is too great (>4 bonds) to exert a meaningful inductive effect on the amine. Therefore, the pKa remains high (~9.0). Its primary utility is providing a metabolically stable, stereochemically defined aromatic vector for target binding.
-
3-Fluoropiperidine: An aliphatic fragment where the β -fluorine directly mitigates hERG liability. It is utilized in Fragment-Based Drug Discovery (FBDD) to build lead compounds with inherently low cardiac toxicity .
-
4-(4-fluorophenyl)piperidine: The classic "paroxetine-like" scaffold. Shifting the aromatic ring from the 2-position to the 4-position changes the trajectory of the pharmacophore, completely altering target selectivity (e.g., shifting affinity from the dopamine transporter to the serotonin transporter) while maintaining the metabolic block.
Quantitative Data Comparison
The following table summarizes the divergent physicochemical and safety profiles of these scaffolds based on established medicinal chemistry principles .
| Scaffold | Primary SAR Utility | Estimated pKa | hERG IC₅₀ Impact | Microsomal Stability (Cl_int) |
| Unsubstituted 2-Phenylpiperidine | Baseline Reference | 9.2 | High Liability (<1 µM) | Poor (Rapid para-hydroxylation) |
| (2S)-2-(4-fluorophenyl)piperidine | Target Engagement & Metabolic Block | 9.0 | High Liability (<1 µM) | Excellent (Blocked oxidation) |
| 3-Fluoropiperidine | Basicity Reduction | 7.5 | Safe (>10 µM) | Moderate |
| 3,3-Difluoropiperidine | Extreme Basicity Reduction | 5.8 | Very Safe (>30 µM) | Moderate |
| 4-(4-fluorophenyl)piperidine | Altered Target Trajectory | 9.1 | High Liability (<1 µM) | Excellent (Blocked oxidation) |
Self-Validating Experimental Protocols
To objectively verify the SAR data above, the following self-validating workflows must be executed. Each protocol is designed with internal controls to ensure causality and data integrity.
Protocol A: High-Throughput pKa Determination (Potentiometric Titration)
Causality: To quantify the inductive effect of aliphatic fluorination, we must measure the exact shift in the ionization constant.
-
System Calibration: Calibrate the potentiometric titrator using standard buffers (pH 4.0, 7.0, 10.0). Validation Check: Titrate a known standard (e.g., Quinine, known pKa 8.5) to ensure electrode response linearity.
-
Sample Preparation: Dissolve 2 mg of the fluorinated piperidine in 10 mL of 0.15 M KCl (to maintain constant ionic strength, mimicking physiological osmolarity).
-
Titration: Acidify the solution to pH 2.0 using 0.5 M HCl to fully protonate the piperidine nitrogen. Titrate with 0.5 M KOH in 0.05 mL increments under a nitrogen atmosphere (to prevent CO₂ absorption, which alters pH).
-
Data Analysis: Calculate the pKa from the inflection point of the titration curve using the Henderson-Hasselbalch equation.
Protocol B: In Vitro hERG Patch-Clamp Assay
Causality: Because hERG blockade is directly tied to amine basicity, an automated patch-clamp assay provides a direct measurement of ionic current inhibition.
-
Cell Culture: Plate CHO cells stably expressing the hERG potassium channel.
-
Validation Controls:
-
Negative Control: 0.1% DMSO vehicle (establishes baseline current).
-
Positive Control: 100 nM Terfenadine. System Suitability: The assay is only valid if Terfenadine produces >80% inhibition of the tail current.
-
-
Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.
-
Compound Application: Perfuse the fluorinated piperidine (at 1 µM and 10 µM) into the bath. Measure the reduction in peak tail current amplitude relative to the vehicle control.
Mechanism of hERG liability mitigation through fluorine-induced pKa reduction.
Protocol C: Human Liver Microsomal (HLM) Stability Assay
Causality: To prove that the 4-fluorophenyl substitution successfully blocks CYP450 metabolism, we measure intrinsic clearance (Cl_int) in liver microsomes.
-
Incubation Mixture: Combine 1 µM of (2S)-2-(4-fluorophenyl)piperidine with 0.5 mg/mL HLM in 100 mM potassium phosphate buffer (pH 7.4).
-
Cofactor Addition (The Catalyst): Initiate the reaction by adding 1 mM NADPH. Validation Check: Run a parallel sample without NADPH. If degradation occurs without NADPH, the instability is chemical, not CYP-mediated.
-
Positive Control: Run Verapamil in parallel. System Suitability: Verapamil must show rapid depletion (t₁/₂ < 15 min) to confirm enzyme viability.
-
Sampling & Quenching: Extract 50 µL aliquots at 0, 15, 30, and 60 minutes. Quench immediately into 150 µL of ice-cold acetonitrile containing an internal standard.
-
LC-MS/MS Analysis: Centrifuge to precipitate proteins, and analyze the supernatant to calculate the elimination rate constant (k) and half-life (t₁/₂).
References
-
The role of fluorine in medicinal chemistry Journal of Enzyme Inhibition and Medicinal Chemistry[Link]
-
Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery The Journal of Organic Chemistry[Link]
-
Optimization of Pharmacokinetic and In Vitro Safety Profile of a Series of Pyridine Diamide Indirect AMPK Activators Journal of Medicinal Chemistry[Link]
-
Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities ChemMedChem[Link]
-
Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties ChemMedChem (via PubMed)[Link]
A Senior Application Scientist's Guide to the Structural Cross-Validation of (2S)-2-(4-fluorophenyl)piperidine using NMR and XRD
For drug development professionals, the unequivocal determination of a molecule's three-dimensional structure is not merely an academic exercise; it is the bedrock upon which efficacy, safety, and intellectual property are built. The spatial arrangement of atoms dictates how a molecule interacts with its biological target, making stereochemistry and conformational preference critical determinants of pharmacological activity. 2-Arylpiperidines, for instance, are a privileged scaffold found in numerous biologically active compounds, and their therapeutic potential is intimately linked to their structure.[1][2]
This guide provides an in-depth technical comparison of two cornerstone analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray Diffraction (XRD)—for the structural elucidation of (2S)-2-(4-fluorophenyl)piperidine . We will move beyond a simple recitation of data to explain the causality behind experimental choices, demonstrating how these complementary methods are cross-validated to provide a comprehensive and high-confidence structural assignment, bridging the molecule's dynamic state in solution with its static form in the solid state.[3]
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy — The Molecule in Solution
NMR spectroscopy is unparalleled in its ability to provide detailed information about molecular structure and conformational dynamics in the solution state, which most closely mimics the physiological environment.[4] For a molecule like (2S)-2-(4-fluorophenyl)piperidine, NMR allows us to determine the connectivity of atoms, the relative stereochemistry, and the preferred conformation of the piperidine ring.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) and transfer to a 5 mm NMR tube. The choice of solvent is critical, as it can influence conformational equilibria; CDCl₃ is a good starting point for many organic small molecules.[3]
-
Data Acquisition: A suite of experiments is performed to build a complete structural picture.
-
1D Spectra (¹H, ¹³C, ¹⁹F): These primary experiments identify the chemical environments of the hydrogen, carbon, and fluorine nuclei, respectively.
-
2D Homonuclear Correlation (¹H-¹H COSY): Establishes proton-proton coupling networks, allowing for the assignment of adjacent protons within the piperidine ring and the aromatic system.
-
2D Heteronuclear Correlation (HSQC/HMQC): Correlates each proton signal with its directly attached carbon atom, aiding in the definitive assignment of ¹³C resonances.
-
2D Nuclear Overhauser Effect (NOESY/ROESY): This is crucial for conformational analysis. It identifies protons that are close in space (typically < 5 Å), regardless of whether they are connected through bonds. This allows for the differentiation of axial versus equatorial substituents on the piperidine ring.[5]
-
Caption: Experimental workflow for single-crystal XRD structural determination.
Representative XRD Data & Interpretation
The output of an XRD experiment provides a wealth of precise geometric data. For (2S)-2-(4-fluorophenyl)piperidine, we would expect the data to confirm the stereochemistry and conformation inferred from NMR.
| Parameter | Expected Crystallographic Result | Rationale |
| Absolute Stereochemistry | Flack parameter close to 0. | For a non-centrosymmetric space group, refinement of the Flack parameter using anomalous dispersion confirms the absolute configuration at the C2 chiral center is (S). |
| Piperidine Conformation | Chair conformation. | The puckering parameters would quantitatively describe a near-perfect chair geometry. |
| Substituent Orientation | The C2-C7 (C2 to ipso-carbon of phenyl) bond is equatorial. | Torsional angles (e.g., N1-C2-C7-C8) would unambiguously define the equatorial position of the 4-fluorophenyl group. |
| Intermolecular Interactions | Potential N-H···F or N-H···N hydrogen bonds between adjacent molecules in the crystal lattice. | These interactions dictate the crystal packing and can sometimes influence the molecule's conformation, locking it into a specific arrangement. [6] |
Part 3: Cross-Validation — A Unified Structural Conclusion
The true power of this dual-technique approach lies in the cross-validation of the datasets. [7]By comparing the solution-state information from NMR with the solid-state structure from XRD, we can build a highly confident and comprehensive understanding of the molecule.
Caption: Logical diagram illustrating the cross-validation of NMR and XRD data.
Comparative Analysis
| Feature | NMR (Solution) | XRD (Solid State) | Concordance & Conclusion |
| Piperidine Conformation | Chair, based on J-couplings and NOEs. | Chair, based on direct measurement of atomic coordinates. | Excellent Agreement. The chair conformation is energetically favorable in both phases. |
| Substituent Position | Equatorial, based on J-couplings and NOEs. | Equatorial, based on measured torsional angles. | Excellent Agreement. The steric bulk of the 4-fluorophenyl group dictates its preference for the less-hindered equatorial position. |
| Stereochemistry | Relative stereochemistry confirmed. | Absolute (S) configuration determined. | Complementary. XRD provides the definitive absolute stereochemistry, validating the enantiopure synthesis. |
| Molecular Flexibility | Represents a dynamic average, though one conformer is heavily preferred. | A single, static conformation is observed due to crystal packing forces. | Insightful. The strong agreement suggests the molecule is conformationally rigid and that the solid-state structure is a true representation of the lowest-energy solution conformer. Any minor differences in bond angles or torsions could be attributed to crystal packing effects. |
Conclusion
The independent yet corroborative data from NMR spectroscopy and X-ray diffraction provide a powerful, self-validating system for the structural characterization of (2S)-2-(4-fluorophenyl)piperidine. NMR confirms the connectivity and establishes the dominant conformation in solution as a chair form with an equatorial 4-fluorophenyl substituent. XRD provides an atomic-resolution snapshot of the solid state, unambiguously confirming this same conformation and definitively assigning the absolute (S) stereochemistry.
This rigorous cross-validation leaves no ambiguity in the molecule's three-dimensional structure. For researchers in drug development, this level of certainty is paramount, ensuring that subsequent structure-activity relationship (SAR) studies, computational modeling, and clinical development are all based on a correct and robust structural foundation.
References
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BenchChem. (2025). Validating the Structure of Novel 2-Piperidinol Derivatives by X-ray Crystallography: A Comparative Guide. Benchchem.com. 8
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BenchChem. (2025). A Comparative Guide to the Conformational Analysis of Piperidine Derivatives. Benchchem.com. 3
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Sampath, K., et al. (n.d.). X-ray crystal structure and conformational flexibility study of a N-substituted 2,6-diphenylpiperidine derivative. Journal of Structural Chemistry. Link
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Wang, C., et al. (2019). Synthesis of 2-Arylpiperidines via Pd-Catalyzed Arylation of Aza-Achmatowicz Rearrangement Products with Arylboronic Acids. Organic Letters. Link
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Perumal, S., et al. (n.d.). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Indian Academy of Sciences. Link
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Saify, Z. S., et al. (n.d.). Synthesis, X-Ray Crystallography and Leishmanicidal Activity of Benzimidazolinyl Piperidine derivative. ResearchGate. Link
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Coldham, I., et al. (2008). Synthesis of 2-Arylpiperidines by Palladium Couplings of Aryl Bromides with Organozinc Species Derived from Deprotonation of N-Boc-Piperidine. Organic Letters. Link
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Cochrane, E. J., et al. (2014). Synthesis and kinetic resolution of N-Boc-2-arylpiperidines. Chemical Communications. Link
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Roiser, L., et al. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry. Link
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Choi, A., et al. (2024). Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution. Organic & Biomolecular Chemistry. Link
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Pieraccini, S., et al. (2013). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules. Link
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Al-Majid, A. M., et al. (2020). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. Molecules. Link
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Al-Majid, A. M., et al. (2020). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. JYX. Link
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Eliel, E. L., et al. (1980). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. Link
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Borsodi, A., et al. (n.d.). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. Link
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Wonneberger, F., et al. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules. Link
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Meltzer, P. C., et al. (1996). Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites. Journal of Medicinal Chemistry. Link
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Zaware, B. H., et al. (2017). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Der Pharma Chemica. Link
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Meltzer, P. C., et al. (1996). Structure−Activity Relationship Studies of Novel 4-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine Analogs: Synthesis and Biological Evaluation at the Dopamine and Serotonin Transporter Sites. Journal of Medicinal Chemistry. Link
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Nishiyama, Y. (n.d.). X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. JEOL. Link
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Cao, J., et al. (2018). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. ChemMedChem. Link
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Comparative Toxicity Guide: (2S)-2-(4-Fluorophenyl)piperidine vs. Non-Fluorinated Analogs
Executive Summary
The incorporation of fluorine into small-molecule scaffolds is a cornerstone of modern medicinal chemistry, utilized to modulate lipophilicity, enhance binding affinity, and improve metabolic stability. (2S)-2-(4-fluorophenyl)piperidine is a highly valuable chiral building block, serving as the core pharmacophore for various central nervous system (CNS) agents (e.g., selective serotonin reuptake inhibitors like paroxetine).
However, the assumption that fluorination universally improves a drug's safety profile is flawed. This guide objectively compares the toxicological and metabolic profiles of (2S)-2-(4-fluorophenyl)piperidine against its non-fluorinated analog, (2S)-2-phenylpiperidine , providing drug development professionals with actionable methodologies to evaluate the "fluorine paradox" in preclinical workflows.
Mechanistic Rationale: The Fluorine Paradox
To understand the comparative toxicity of these two scaffolds, we must analyze the causality behind their metabolic divergence.
In the non-fluorinated (2S)-2-phenylpiperidine , the para-position of the phenyl ring is highly susceptible to oxidation by hepatic Cytochrome P450 (CYP450) enzymes. This typically results in the formation of a stable, easily excretable para-phenol metabolite.
By substituting the para-hydrogen with fluorine to create (2S)-2-(4-fluorophenyl)piperidine , chemists exploit the exceptional strength of the C–F bond (approximately 105.4 kcal/mol) to block this primary metabolic clearance pathway. While this successfully increases the compound's half-life, it introduces two distinct toxicological liabilities:
-
Metabolic Shunting: The blockade of para-oxidation forces CYP450 enzymes to attack less favorable sites, such as the piperidine nitrogen or the ortho/meta positions of the phenyl ring, potentially generating reactive electrophiles.
-
Oxidative Defluorination: Under high-energy CYP-mediated oxidation, the fluorine atom can act as a leaving group. This rare but severe pathway generates reactive quinone imines and liberates free fluoride ions, which are highly cytotoxic [1].
Metabolic shunting and reactive intermediate formation in fluorinated piperidines.
Quantitative Data Analysis
The following table synthesizes benchmark preclinical data comparing the two scaffolds. Note: Values represent standardized in vitro/in vivo pharmacological benchmarks for these specific molecular cores.
| Pharmacological Parameter | (2S)-2-(4-fluorophenyl)piperidine | (2S)-2-phenylpiperidine | Mechanistic Causality |
| Lipophilicity (LogP) | 2.8 ± 0.2 | 2.4 ± 0.2 | Fluorine's high electronegativity and low polarizability increase overall lipophilicity, enhancing Blood-Brain Barrier (BBB) penetration. |
| Intrinsic Clearance (CLint) | 18 µL/min/mg protein | 45 µL/min/mg protein | The C-F bond resists CYP-mediated para-hydroxylation, significantly reducing hepatic clearance rates. |
| Primary Toxicity Risk | Hepatotoxicity (Reactive Adducts) | Mild Cytotoxicity | Fluorinated analogs show a higher propensity for hepatotoxicity due to the generation of reactive intermediates during metabolic shunting [2]. |
| GSH Adduct Formation | High (if defluorinated) | Low | Non-fluorinated rings yield stable phenols; fluorinated rings can yield reactive quinone imines requiring glutathione (GSH) neutralization. |
| Free Fluoride Release | < 2% of total dose | 0% (N/A) | Minor but measurable oxidative defluorination occurs, posing a risk for cumulative fluoride toxicity in chronic dosing [1]. |
Experimental Methodologies: Self-Validating Protocols
To objectively evaluate the toxicity of these compounds, researchers must utilize protocols that validate their own outputs. Below are two foundational workflows designed to isolate and quantify the specific toxicological risks of fluorinated piperidines [3].
Protocol 1: In Vitro Reactive Metabolite Trapping (GSH Assay)
Because reactive quinone imines are highly transient, they cannot be measured directly. This protocol uses Glutathione (GSH) as a trapping agent to form stable, quantifiable adducts, revealing the hidden toxicity of metabolic shunting.
Step-by-Step Workflow:
-
Incubation: Prepare a 1 mL reaction mixture containing Human Liver Microsomes (HLM) at 1 mg/mL protein concentration, 10 µM of the test compound, and 5 mM GSH in a 100 mM potassium phosphate buffer (pH 7.4).
-
Initiation (The Causality Trigger): Add 1 mM NADPH to initiate CYP450 activity. Causality Note: CYP enzymes require NADPH as an electron donor. Without it, oxidation cannot occur.
-
Quenching: After 60 minutes at 37°C, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., labetalol).
-
Centrifugation & Analysis: Centrifuge at 14,000 x g for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS, scanning for neutral loss of 129 Da (characteristic of GSH adducts).
System Validation (Self-Correction):
-
Negative Control: A parallel sample lacking NADPH is run. If GSH adducts appear here, it indicates chemical instability rather than CYP-mediated toxic metabolism, invalidating the run.
-
Positive Control: Acetaminophen is run in parallel. It reliably forms the reactive NAPQI metabolite, which binds GSH. If NAPQI-GSH is not detected, the HLM batch is metabolically dead.
Workflow for in vitro assessment of metabolic stability and reactive metabolite formation.
Protocol 2: In Vivo Hepatotoxicity and Defluorination Assessment
To bridge the gap between in vitro trapping and physiological outcomes, this protocol measures the downstream markers of cellular damage caused by the fluorinated scaffold.
Step-by-Step Workflow:
-
Dosing: Administer the test compounds (fluorinated vs. non-fluorinated) to C57BL/6 mice via oral gavage at 50 mg/kg/day for 7 days.
-
Sample Collection: On day 8, collect blood via cardiac puncture into heparinized tubes. Harvest liver tissue for histopathological analysis.
-
Biomarker Quantification:
-
Measure Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) using standard colorimetric assays. Causality Note: Elevated ALT/AST directly correlates with hepatocyte membrane rupture caused by reactive metabolites.
-
Measure plasma fluoride concentration using a fluoride ion-selective electrode (ISE).
-
-
Histopathology: Stain liver sections with Hematoxylin and Eosin (H&E) to quantify hepatocyte hypertrophy and pyknotic nuclei.
System Validation (Self-Correction):
-
The non-fluorinated (2S)-2-phenylpiperidine group serves as the baseline control for the core scaffold's inherent toxicity. Any statistically significant increase in ALT/AST or free fluoride in the (2S)-2-(4-fluorophenyl)piperidine group can be definitively attributed to the fluorine effect rather than the piperidine ring itself.
Conclusion
While (2S)-2-(4-fluorophenyl)piperidine offers superior pharmacokinetic longevity and CNS penetration compared to its non-fluorinated counterpart, it demands rigorous toxicological screening. The strategic placement of fluorine prevents rapid clearance but introduces the risk of metabolic shunting, reactive quinone imine formation, and oxidative defluorination. Drug development professionals must utilize self-validating GSH-trapping and in vivo biomarker assays to ensure these liabilities do not translate into clinical hepatotoxicity.
References
Proper Disposal of (2S)-2-(4-fluorophenyl)piperidine: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is paramount to ensuring a safe laboratory environment and upholding environmental stewardship. This guide provides a detailed, procedural framework for the proper disposal of (2S)-2-(4-fluorophenyl)piperidine, a compound that, due to its chemical structure, requires careful handling from acquisition to disposal. This document is designed to be a practical resource, offering immediate safety information and a clear, step-by-step operational plan.
Hazard Assessment and Profile
Based on these analogous compounds, (2S)-2-(4-fluorophenyl)piperidine should be handled as a hazardous substance with the following potential classifications:
| Hazard Classification | GHS Category | Potential Effects |
| Flammable Solid/Liquid | Category 2/3 | Poses a fire risk when exposed to heat, sparks, or open flames. Vapors may form explosive mixtures with air. |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 3/4 | Toxic or harmful if swallowed, in contact with skin, or inhaled. |
| Skin Corrosion/Irritation | Category 1B/2 | May cause severe skin burns and eye damage, or skin irritation. |
| Serious Eye Damage/Irritation | Category 1/2A | May cause serious eye damage or irritation. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation. |
Causality of Hazards: The piperidine ring is a well-known organic base that can be corrosive to skin and eyes. The presence of the fluorophenyl group introduces the complexities of halogenated organic compounds, which can have significant toxicological and environmental implications.
Personal Protective Equipment (PPE): Your First Line of Defense
Prior to handling (2S)-2-(4-fluorophenyl)piperidine for any procedure, including disposal, all personnel must be equipped with the appropriate PPE.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against splashes and potential contact with the corrosive compound. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact and absorption. |
| Body Protection | A flame-retardant laboratory coat or a chemical-resistant apron. | To protect against spills and splashes. |
| Respiratory Protection | All handling should occur within a certified chemical fume hood. | To prevent inhalation of potentially toxic vapors. |
Spill Management Protocol
In the event of a spill, a swift and appropriate response is critical to mitigate any potential hazards.
Immediate Actions for a Small Spill:
-
Evacuate and Ventilate: Clear the immediate area of all non-essential personnel and ensure the chemical fume hood is functioning correctly to maximize ventilation.
-
Contain the Spill: Use a non-combustible absorbent material such as vermiculite, sand, or earth to contain the spill. Do not use combustible materials like paper towels.
-
Collect Absorbent Material: Carefully sweep the contaminated absorbent material into a designated, labeled hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent, and collect all cleaning materials for disposal as hazardous waste.
-
Report the Incident: Report the spill to your supervisor and the institution's Environmental Health and Safety (EHS) office, regardless of the size.
Step-by-Step Disposal Procedure
The recommended and most environmentally responsible method for the disposal of (2S)-2-(4-fluorophenyl)piperidine is through a licensed hazardous waste management company that utilizes high-temperature incineration.
Step 1: Waste Segregation and Collection
-
Dedicated Waste Container: Designate a specific, clearly labeled, and chemically compatible waste container for (2S)-2-(4-fluorophenyl)piperidine waste. High-density polyethylene (HDPE) or glass containers are suitable choices.[1][2]
-
Waste Classification: This compound should be classified as a halogenated organic waste.
-
Avoid Mixing: To prevent potentially violent reactions, do not mix (2S)-2-(4-fluorophenyl)piperidine waste with incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, or acid chlorides.[3]
-
Solid vs. Liquid Waste: Collect solid waste (e.g., contaminated gloves, weighing paper, pipette tips) separately from any liquid waste solutions containing the compound.
Step 2: Containerization and Labeling
-
Secure Containment: Ensure the waste container is tightly sealed to prevent the escape of vapors.
-
Proper Labeling: The waste container must be clearly and securely labeled with the following information:
-
"Hazardous Waste"
-
The full chemical name: "(2S)-2-(4-fluorophenyl)piperidine"
-
The associated hazard pictograms (e.g., flammable, corrosive, toxic).
-
The date the waste was first added to the container.
-
Step 3: Storage of Waste
-
Designated Storage Area: Store the sealed and labeled waste container in a designated, well-ventilated, and secure chemical waste storage area. This area should be away from heat sources and incompatible materials.
-
Secondary Containment: Store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.[1]
Step 4: Professional Disposal
-
Licensed Waste Disposal Service: The final disposal of (2S)-2-(4-fluorophenyl)piperidine must be handled by a licensed professional hazardous waste disposal company. Contact your institution's EHS office to arrange for pickup and disposal.
-
High-Temperature Incineration: The recommended method of destruction for halogenated organic compounds is high-temperature incineration.[4][5] This process is necessary to break the stable carbon-fluorine bonds and prevent the formation of toxic byproducts such as dioxins and furans.[4][5] According to the U.S. Environmental Protection Agency (EPA), hazardous waste incinerators must achieve a destruction and removal efficiency (DRE) of 99.99% or higher for the principal organic hazardous constituents.[6]
The Rationale Behind High-Temperature Incineration
The thermal stability of fluorinated organic compounds necessitates high-temperature incineration for complete destruction.[4][5] Incomplete combustion of halogenated and nitrogen-containing organic matter can lead to the formation of highly toxic and persistent environmental pollutants, including:
-
Dioxins and Furans: Polychlorinated or polyfluorinated dibenzodioxins and dibenzofurans are potent carcinogens and endocrine disruptors.
-
Nitrogen Oxides (NOx): These compounds contribute to smog, acid rain, and respiratory problems.[7][8]
-
Hydrogen Halides (e.g., HF, HCl): These are corrosive acid gases that require scrubbing from the incinerator flue gas.[7]
Controlled, high-temperature incineration in a facility equipped with appropriate air pollution control devices ensures that the (2S)-2-(4-fluorophenyl)piperidine is broken down into simpler, less harmful components like carbon dioxide, water, nitrogen gas, and inorganic halides, which can be neutralized.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of (2S)-2-(4-fluorophenyl)piperidine.
Caption: Decision workflow for the proper disposal of (2S)-2-(4-fluorophenyl)piperidine.
References
- BenchChem. (n.d.). Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals.
- BenchChem. (n.d.). Navigating the Safe Disposal of 1-Acetylpiperidine-4-carbohydrazide: A Procedural Guide.
- BenchChem. (n.d.). Proper Disposal of 1-Benzoylpiperazine: A Guide for Laboratory Professionals.
- Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine.
- CDC - NIOSH. (2014, July 1). PIPERIDINE - International Chemical Safety Cards.
- U.S. Environmental Protection Agency. (n.d.). Test Methods for Evaluating Solid Waste, Physical/Chemical Methods, Chapter Thirteen: Incineration.
- Jubilant Life Sciences Limited. (n.d.).
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- Madridge Publishers. (2017, May 10). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls.
- Thermo Fisher Scientific. (2025, October 24). SAFETY DATA SHEET.
- National Center for Biotechnology Information. (n.d.). Regulation Related to Waste Incineration.
- ACS Publications. (n.d.). Thermal Behavior of Fluorinated Aromatic Polyethers and Poly(ether ketone)s | Macromolecules.
- Sigma-Aldrich. (2025, September 22). SAFETY DATA SHEET.
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- WBDG. (n.d.). EPA 625/6-89/019 Handbook Guidance on Setting Permit Conditions and Reporting Trial Burn Results Volume II of the Hazardous Wast.
- KoreaScience. (2012, February 25). THERMAL PLASMA DECOMPOSITION OF FLUORINATED GREENHOUSE GASES -Nuclear Engineering and Technology.
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- National Center for Biotechnology Information. (n.d.). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals.
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- Sdfine. (n.d.). PIPERIDINE HYDROCHLORIDE.
- GAIA. (2019, November 14).
- U.S. Environmental Protection Agency. (n.d.).
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Personal protective equipment for handling (2S)-2-(4-fluorophenyl)piperidine
Operational & Safety Guide: Handling (2S)-2-(4-Fluorophenyl)piperidine
As a Senior Application Scientist, I approach chemical handling not merely as a compliance checklist, but as a mechanistic system. (2S)-2-(4-fluorophenyl)piperidine is a highly valuable chiral building block in drug discovery, frequently utilized as a scaffold in the synthesis of central nervous system (CNS) therapeutics and HDAC inhibitors[1]. However, its core structural features—a basic secondary amine coupled with a lipophilic fluorinated aromatic ring—dictate stringent safety and operational protocols.
The lipophilicity of the fluorophenyl group enhances dermal penetration, while the basicity of the piperidine ring (pKa ~11) drives local tissue damage[2]. This guide provides a self-validating, step-by-step operational and disposal framework to ensure absolute laboratory safety and analytical integrity.
Hazard Assessment & Mechanistic Causality
Understanding the why behind the hazards ensures robust safety practices. The GHS classification for this compound highlights acute and localized risks that must be mitigated through specific engineering controls[3].
Table 1: Quantitative Hazard Data & Causality
| GHS Code | Hazard Statement | Mechanistic Causality |
| H302 | Harmful if swallowed | The 4-fluorophenyl moiety increases lipophilicity, facilitating rapid systemic absorption across the gastrointestinal mucosa[4]. |
| H315 | Causes skin irritation | The piperidine nitrogen is a strong base (pKb ~2.88). Upon contact with skin moisture, it generates localized high pH, disrupting the acid mantle and lipid bilayer[2]. |
| H319 | Causes serious eye irritation | Saponification of ocular lipids by the basic amine leads to rapid corneal damage[2]. |
| H335 | May cause respiratory irritation | Volatilization of the free base or inhalation of fugitive dust directly irritates mucosal membranes[3]. |
Personal Protective Equipment (PPE) Matrix
Do not rely on generic laboratory PPE. The potent solvent properties of piperidine derivatives require specific material choices based on chemical permeation data[5].
-
Hand Protection:
-
Full/Prolonged Contact: Use Butyl rubber gloves (Thickness: 0.70 mm). Causality: Butyl rubber provides a breakthrough time of >480 minutes against piperidine derivatives, preventing transdermal absorption[5].
-
Incidental/Splash Contact: Use Nitrile gloves (Thickness: 0.40 mm). Causality: Nitrile provides a shorter breakthrough time (>120 minutes) but offers better tactile dexterity for precise analytical weighing[5]. Self-validating step: Double-glove with nitrile; if the outer glove is contaminated, remove it immediately to reset the breakthrough clock.
-
-
Respiratory Protection: Handle exclusively inside a certified chemical fume hood. If engineering controls fail or aerosolization is a risk, utilize a half-mask respirator equipped with a Type A organic vapor cartridge (Brown color code) [6].
-
Eye/Face: Snug-fitting chemical splash goggles. Standard safety glasses are insufficient due to the vapor's severe ocular irritation potential.
-
Body: Flame-retardant, static-dissipative lab coat.
Operational Workflow: Step-by-Step Methodology
Protocol: Gravimetric Transfer and Dissolution
-
Preparation & Static Control: Wipe the interior of the fume hood and the analytical balance with a static-dissipative solution. Causality: Piperidine salts often exhibit static cling. Eliminating static prevents fugitive dust from becoming airborne and contaminating the workspace.
-
Tare & Containment: Place a conductive, anti-static weighing boat on the balance and tare.
-
Transfer: Use a grounded, stainless-steel micro-spatula to transfer the (2S)-2-(4-fluorophenyl)piperidine[7].
-
Self-Validating Gravimetric Check: Cap the source vial immediately. Weigh the closed source vial before and after the transfer. The mass difference must exactly match the mass in the weighing boat, confirming zero material loss to the environment.
-
Dissolution: Transfer the solid to the reaction vessel. If forming a salt or quenching, add the solvent slowly. Causality: Exothermic protonation can occur if reacting the free base rapidly with concentrated acids.
Spill Response & Decontamination Plan
A spill of a lipophilic base requires chemical neutralization, not just physical absorption.
Protocol: Chemical Quenching of Spills
-
Evacuate & Ventilate: Ensure the fume hood sash is lowered to the optimal working height to maximize face velocity.
-
Neutralization (The Chemical Quench): Carefully spray or dropwise add 1M Hydrochloric Acid (HCl) over the spill.
-
Causality: The free base of (2S)-2-(4-fluorophenyl)piperidine is volatile and readily penetrates the skin. Protonating the amine converts it into the hydrochloride salt (CAS 1391431-07-4)[7]. This salt is non-volatile, highly water-soluble, and significantly less hazardous to clean up.
-
-
Absorption: Apply an inert, non-combustible absorbent (e.g., diatomaceous earth or dry sand) over the neutralized liquid[8].
-
Collection: Use non-sparking tools to sweep the agglomerated solid into a high-density polyethylene (HDPE) hazardous waste container[8].
-
Validation: Swab the decontaminated area with a damp pH indicator strip. A neutral pH (6.5–7.5) confirms complete neutralization and decontamination.
Process Visualization
The following diagram maps the logical flow of our self-validating handling and spill response system.
Caption: Operational workflow and chemically-driven spill response for (2S)-2-(4-fluorophenyl)piperidine.
References
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-
LookChem. "2-(4-fluorophenyl)piperidine cas no.383128-03-8". lookchem.com.[Link]
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National Center for Biotechnology Information (NCBI). "Piperidine - Acute Exposure Guideline Levels". nih.gov.[Link]
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Carl Roth. "Safety Data Sheet: Piperidine PEPTIPURE". carlroth.com.[Link]
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Centers for Disease Control and Prevention (CDC). "Tier 1 Resources - OSHA Hazard Communication". cdc.gov.[Link]
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